4-Bromo-1,1-difluorobut-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1,1-difluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIDFIREQDHYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381999 | |
| Record name | 4-bromo-1,1-difluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147804-02-2 | |
| Record name | 4-bromo-1,1-difluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1-difluorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-1,1-difluorobut-1-ene. This compound is a valuable building block in organic synthesis, offering a unique combination of a reactive bromoalkane functionality and a gem-difluoroalkene moiety. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and safety information. Detailed experimental protocols, where available, and key synthetic pathways are also presented. This guide is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Chemical Properties and Identifiers
This compound is a halogenated alkene with the molecular formula C₄H₅BrF₂.[1] Its chemical structure and key identifiers are provided below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₄H₅BrF₂ | ChemScene[1] |
| Molecular Weight | 170.98 g/mol | ChemScene[1] |
| CAS Number | 147804-02-2 | ChemScene[1] |
| Canonical SMILES | C(CBr)C=C(F)F | PubChem[2] |
| InChI Key | WSIDFIREQDHYPW-UHFFFAOYSA-N | PubChem[2] |
| Computed LogP | 2.2 | PubChem[2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis
The primary method for the synthesis of this compound involves the defluorobromination of a suitable precursor.
Experimental Protocol: Synthesis via Defluorobromination
A patented process describes the preparation of this compound from 2,4-dibromo-1,1,1-trifluorobutane.[4] The reaction involves treating the starting material with a defluorobrominating agent in a liquid reaction medium.
While specific, detailed experimental conditions from a peer-reviewed journal are not available, the general transformation is as follows:
-
Starting Material: 2,4-dibromo-1,1,1-trifluorobutane
-
Reagent: A defluorobrominating agent (e.g., a reducing metal or a specialized reagent)
-
Reaction: The reaction proceeds by the removal of a bromine and a fluorine atom from the starting material, leading to the formation of the carbon-carbon double bond.
A visual representation of this synthetic pathway is provided below.
Caption: Synthetic route to this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for this compound is not available in the public domain. However, expected infrared absorption bands can be predicted based on the functional groups present in the molecule.
Table 2: Predicted Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=C Stretch | 1650 - 1700 |
| C-F Stretch | 1000 - 1400 |
| C-H Stretch (sp²) | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C-Br Stretch | 500 - 600 |
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of two key functional groups:
-
gem-Difluoroalkene: The electron-withdrawing nature of the two fluorine atoms polarizes the double bond, making the C2 position susceptible to nucleophilic attack.
-
Bromoalkane: The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions and participation in cross-coupling reactions.
This dual reactivity makes it a valuable precursor for the synthesis of more complex fluorinated molecules, and it has been noted as a useful intermediate for creating pesticidal compounds.
The general reactivity profile is illustrated in the following diagram.
Caption: Key reaction pathways for this compound.
Safety and Handling
Based on aggregated GHS data, this compound is considered a hazardous chemical.[2] The following hazard statements have been associated with this compound:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising synthetic intermediate with significant potential in various fields of chemical research and development. While its basic chemical identifiers and a patented synthetic route are known, there is a notable lack of publicly available experimental data regarding its physical properties and spectroscopic characterization. Further research to elucidate these properties would be highly beneficial to the scientific community and would facilitate its broader application in organic synthesis. Researchers are advised to exercise caution when handling this compound due to its potential hazards.
References
An In-depth Technical Guide to 4-Bromo-1,1-difluorobut-1-ene (CAS: 147804-02-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,1-difluorobut-1-ene is a versatile fluorinated building block of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal gem-difluoroalkene and a primary alkyl bromide, offers multiple reactive sites for the construction of complex molecules. The presence of the difluoromethylene group can impart unique physicochemical properties to target compounds, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable synthon in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 147804-02-2 |
| Molecular Formula | C₄H₅BrF₂ |
| Molecular Weight | 170.98 g/mol |
| Boiling Point | 87.5 °C |
| Density | 1.525 g/cm³ |
| Flash Point | 6.7 °C |
| Appearance | Not specified (likely a liquid at room temperature) |
| Solubility | Not specified (expected to be soluble in common organic solvents) |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl proton and the two methylene groups (-CH₂CH₂Br). The vinyl proton would likely appear as a triplet of doublets due to coupling with the adjacent methylene protons and the fluorine atoms. |
| ¹³C NMR | Resonances for the four distinct carbon atoms, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands for the C=C double bond, C-F bonds, and the C-Br bond. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis
The primary and most documented method for the synthesis of this compound is the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane. This reaction involves the removal of a bromine and a fluorine atom to form the double bond.
Experimental Protocol: Defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane
This protocol is based on procedures described in the patent literature.[2][3]
Materials:
-
2,4-dibromo-1,1,1-trifluorobutane
-
Defluorobrominating agent (e.g., zinc powder, iron powder)
-
Solvent (e.g., water, N,N-dimethylformamide)
-
Reaction vessel equipped with a stirrer, condenser, and dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Charge the reaction vessel with the chosen solvent and the defluorobrominating agent (e.g., zinc powder).
-
Heat the mixture to the desired reaction temperature (typically between 50-80 °C) with stirring.
-
Slowly add 2,4-dibromo-1,1,1-trifluorobutane to the reaction mixture via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess defluorobrominating agent and its salts.
-
If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, the product may be isolated by distillation.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Logical Workflow for the Synthesis of this compound:
References
An In-depth Technical Guide to 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-1,1-difluorobut-1-ene, a valuable fluorinated building block in organic synthesis.
Core Molecular Data
This compound is a halogenated alkene with the chemical formula C4H5BrF2.[1][2] Its molecular structure incorporates a terminal vinyl difluoride and a primary alkyl bromide, making it a versatile reagent for introducing the difluoroallyl motif in the synthesis of more complex molecules.
Quantitative Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H5BrF2 | PubChem[1], ChemScene[2] |
| Molecular Weight | 170.98 g/mol | PubChem[1][3], ChemScene[2] |
| IUPAC Name | This compound | PubChem[1][3] |
| CAS Number | 147804-02-2 | PubChem[1][3] |
| SMILES | C(CBr)C=C(F)F | PubChem[1][3] |
| XLogP3-AA | 2.2 | PubChem[1][3] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | ChemScene[2] |
Molecular Structure and Synthesis
The structural arrangement of this compound confers upon it unique reactivity, with the difluoroalkene moiety and the bromo group serving as handles for diverse chemical transformations.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Synthesis Protocol
A patented method for the synthesis of this compound involves the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane.[4] This reaction is a reductive elimination process where a bromine and a fluorine atom are removed from adjacent carbon atoms to form a double bond.
Synthetic Pathway Diagram
Caption: Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: The precursor, 2,4-dibromo-1,1,1-trifluorobutane, is reacted with a defluorobrominating agent in a suitable liquid reaction medium. Reducing metals are often employed for this type of transformation.[1]
-
Reaction Conditions: The reaction is carried out under controlled temperature and for a duration sufficient to effect the reductive elimination.
-
Work-up and Purification: Following the reaction, the desired product, this compound, is recovered from the reaction mixture. This typically involves standard organic chemistry work-up procedures such as extraction, washing, and drying, followed by purification techniques like distillation.
It is important to note that the optimization of reaction conditions, including the choice of solvent, temperature, and the specific defluorobrominating agent, is crucial for achieving a high yield and purity of the final product. Researchers aiming to perform this synthesis should refer to the primary patent literature for more specific guidance and conduct appropriate safety assessments.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of fluorinated organic molecules. The presence of both a reactive bromine atom and a difluoroalkene functionality allows for a range of chemical modifications, including nucleophilic substitutions and cross-coupling reactions.[1] This makes it a valuable tool for the introduction of the difluoroallyl group into pharmaceuticals, agrochemicals, and advanced materials. The product is noted as a useful intermediate for pesticidal compounds.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,1-difluorobut-1-ene is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the 1,1-difluorobutenyl moiety in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on detailed experimental protocols and comparative data. The core synthesis route discussed is the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane. Alternative strategies are also explored, offering a broader perspective for process optimization and development.
Primary Synthesis Pathway: Defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane
The most prominently cited method for the synthesis of this compound is the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane.[1] This process involves the selective removal of a fluorine and a bromine atom from the starting material to generate the desired difluoroalkene.
Synthesis of the Precursor: 2,4-dibromo-1,1,1-trifluorobutane
The synthesis of the precursor, 2,4-dibromo-1,1,1-trifluorobutane, is a critical first step. While specific protocols for this exact molecule are not extensively detailed in readily available literature, a common method for the dibromination of related fluorinated butenes involves the radical addition of hydrogen bromide across a double bond, often initiated by UV light or a radical initiator, followed by bromination of an allylic position. A plausible route could start from a commercially available fluorinated butene.
Defluorobromination Reaction
The conversion of 2,4-dibromo-1,1,1-trifluorobutane to this compound is achieved using a defluorobrominating agent in a liquid reaction medium. While specific metallic agents like aluminum have been suggested for this type of transformation, detailed experimental conditions are often proprietary and found within patent literature.[2]
Experimental Protocol (Exemplary, based on related transformations):
A detailed protocol for the dehalogenation of a similar compound, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, to produce 4-bromo-1,1,2-trifluoro-1-butene provides valuable insight into potential reaction conditions.[3] This reaction is typically carried out using a metal reducing agent, such as zinc powder, in a suitable solvent.
Example Protocol for a Related Dehalogenation:
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add zinc powder (1.1-1.5 equivalents) and a solvent (e.g., water or an organic polar solvent like N,N-dimethylformamide). Heat the suspension to a temperature between 50-80°C with vigorous stirring. Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (1 equivalent) dropwise, maintaining the reaction temperature. After the addition is complete, continue stirring for 0.5-3 hours. The reaction progress can be monitored by GC analysis. Upon completion, the product is isolated by filtration to remove excess zinc, followed by phase separation and distillation of the crude product.
Quantitative Data for a Related Dehalogenation Reaction:
| Parameter | Value | Reference |
| Reactant | 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | [3] |
| Reagent | Zinc powder | [3] |
| Solvent | Water | [3] |
| Temperature | 60-70°C | [3] |
| Reaction Time | 0.5 hours post-addition | [3] |
| Yield of Crude Product | 85.2% | [3] |
| Purity (GC) | 98.6% | [3] |
Alternative Synthesis Pathways
While the defluorobromination route is the most direct, other strategies can be envisaged for the synthesis of this compound.
Multi-step Synthesis from 2,2-Difluoroacetic Anhydride
A scalable synthesis has been proposed starting from the readily available 2,2-difluoroacetic anhydride.[2] This pathway involves the initial reaction with ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one.[2] This intermediate provides a butene framework that can be further elaborated to introduce the terminal bromine atom, although the direct conversion to this compound is not explicitly detailed.
Wittig-type Reactions
A plausible, though not yet reported, approach would involve a Wittig-type reaction. This could potentially involve the reaction of a suitable phosphonium ylide bearing the difluoromethylene group with 3-bromopropanal. The success of this route would depend on the stability and reactivity of the required reagents.
Visualizing the Synthesis Pathways
To better understand the described synthetic strategies, the following diagrams illustrate the logical flow of the reactions.
Caption: Primary synthesis pathway via a dibrominated intermediate.
Caption: Alternative pathway starting from 2,2-difluoroacetic anhydride.
References
starting materials for 4-Bromo-1,1-difluorobut-1-ene synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for obtaining 4-Bromo-1,1-difluorobut-1-ene, a valuable fluorinated building block in organic synthesis. The document provides a comprehensive overview of the starting materials, reaction mechanisms, and available experimental data, tailored for professionals in the fields of chemical research and pharmaceutical development.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two key strategies:
-
Reductive Debromofluorination: This primary route involves the removal of a bromine and a fluorine atom from a precursor molecule, 2,4-dibromo-1,1,1-trifluorobutane. This reaction is typically achieved using a reducing agent, such as a metal.
-
Dehalogenation: An alternative approach is the dehalogenation of a related polyhalogenated precursor, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, using a reducing metal like zinc.
This guide will focus on the most prominently documented pathway, the reductive debromofluorination of 2,4-dibromo-1,1,1-trifluorobutane.
Synthetic Pathway Overview
The overall synthetic scheme for this compound via reductive debromofluorination is a two-step process. The first step involves the synthesis of the key precursor, 2,4-dibromo-1,1,1-trifluorobutane, followed by its conversion to the final product.
Experimental Protocols
Step 1: Synthesis of 2,4-dibromo-1,1,1-trifluorobutane (Precursor)
The synthesis of the key intermediate, 2,4-dibromo-1,1,1-trifluorobutane, is achieved through the radical addition of bromine to 4-bromo-1,1,1-trifluorobut-2-ene.[2]
General Procedure:
To a solution of 4-bromo-1,1,1-trifluorobut-2-ene in a suitable solvent, bromine is added, often under photochemical initiation (e.g., UV irradiation) to facilitate the radical reaction. The reaction mixture is then worked up to isolate the desired 2,4-dibromo-1,1,1-trifluorobutane. Purification is typically achieved by distillation.
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 4-bromo-1,1,1-trifluorobut-2-ene | C4H4BrF3 | 188.97 | - | - |
| Bromine | Br2 | 159.81 | - | - |
| 2,4-dibromo-1,1,1-trifluorobutane | C4H5Br2F3 | 269.89 | - | - |
Note: Specific quantities and yields are not available in the reviewed literature and would require experimental optimization.
Step 2: Synthesis of this compound (Final Product)
The final product is synthesized by the reductive debromofluorination of 2,4-dibromo-1,1,1-trifluorobutane.[1]
General Procedure:
2,4-dibromo-1,1,1-trifluorobutane is reacted with a defluorobrominating agent in a liquid reaction medium. Common agents for such transformations include reducing metals like zinc or aluminum. The reaction involves the elimination of a bromine and a fluorine atom to form the carbon-carbon double bond. The desired this compound is then recovered from the reaction mixture, likely through extraction and distillation.
Quantitative Data (Illustrative based on analogous reactions):
The following data is for a similar dehalogenation reaction to produce 4-bromo-1,1,2-trifluoro-1-butene from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane and can be used as a reference for experimental design.[3][4]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity (%) |
| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | C4H4Br2ClF3 | 305.33 | 0.15 | 46 g | - | 99.4 |
| Zinc Powder | Zn | 65.38 | 0.165 | 10.8 g | - | - |
| Water | H2O | 18.02 | 1.78 | 32 g | - | - |
| 4-bromo-1,1,2-trifluoro-1-butene | C4H4BrF3 | 188.97 | - | 24.7 g (crude) | 86.1 | 98.9 |
Reaction Conditions for the analogous reaction: The reaction is typically carried out by adding the halogenated precursor dropwise to a stirred suspension of zinc powder in water at an elevated temperature (e.g., 70-80°C). The reaction is monitored for completion, after which the product is isolated by filtration and separation of the organic layer.[4]
Logical Workflow for Synthesis
The logical progression of the synthesis is straightforward, starting from the commercially available or synthesized precursor and proceeding to the final product through a key transformation.
Conclusion
The synthesis of this compound is a multi-step process with the reductive debromofluorination of 2,4-dibromo-1,1,1-trifluorobutane being the key transformation. While detailed experimental procedures are not widely published, the information available from patent literature and analogous reactions provides a solid foundation for researchers to develop a robust synthetic protocol. The successful synthesis of this versatile building block opens avenues for the development of novel fluorinated compounds for various applications in the pharmaceutical and agrochemical industries. Further experimental work is necessary to establish optimized reaction conditions and provide detailed quantitative data for each step of the synthesis.
References
- 1. ç¾åº¦æåº [word.baidu.com]
- 2. Addition of free radicals to unsaturated systems. Part XIX. The direction of radical addition ot 1,1,1-trifluorobut-2-ene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]
- 4. Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Eureka | Patsnap [eureka.patsnap.com]
The Gem-Difluoroalkene Moiety: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The gem-difluoroalkene moiety has emerged as a critical structural motif in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the same carbon of a double bond, impart a distinct reactivity profile that allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of gem-difluoroalkenes, with a focus on quantitative data and detailed experimental protocols to aid researchers in their practical application.
Core Reactivity Principles
The reactivity of the gem-difluoroalkene unit is dominated by the strong inductive effect of the two fluorine atoms. This creates a significant electron deficiency at the difluorinated carbon (Cα), making it highly susceptible to attack by nucleophiles. Conversely, the adjacent carbon (Cβ) becomes relatively electron-rich. This polarization dictates the regioselectivity of most addition reactions.
A common subsequent reaction pathway following nucleophilic addition is the elimination of a fluoride ion (β-fluoride elimination), leading to the formation of a monofluoroalkene. This process is often thermodynamically favorable. However, strategies to suppress β-fluoride elimination and achieve fluorine-retentive functionalization are of significant interest and are being actively developed.
Synthesis of Gem-Difluoroalkenes
The construction of the gem-difluoroalkene moiety can be achieved through several synthetic strategies. Key approaches include:
-
Dehydrofluorination of Trifluoromethyl Groups: This method involves the elimination of hydrogen fluoride from a trifluoromethyl-containing precursor, often facilitated by a base. For example, 4-CF3-β-lactams can be converted to gem-difluoroalkene-β-lactams.[1][2][3]
-
Wittig-type Olefination of Carbonyls: The reaction of aldehydes and ketones with difluoromethylidene phosphoranes or related reagents provides a direct route to gem-difluoroalkenes. This is a widely used and versatile method.
-
From α,β-Unsaturated Carbonyls: A sequence of hydroboration followed by 1,2-elimination of α,β-unsaturated carbonyl substrates offers a pathway to gem-difluoroalkenes under mild conditions.[4]
-
From Trifluoroacetic Anhydride: A modular approach utilizes trifluoroacetic anhydride as a readily available fluorine source, proceeding via a phosphorus-assisted fluoride elimination.
Key Reactions and Mechanistic Considerations
The unique electronic nature of gem-difluoroalkenes enables a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Addition Reactions
The electron-deficient Cα of the gem-difluoroalkene is a prime target for a variety of nucleophiles.
-
Addition of Heteroatom Nucleophiles: Thiols, alcohols, and amines readily add to gem-difluoroalkenes. The regioselectivity is consistently high, with the nucleophile attacking the difluorinated carbon.[5] The resulting carbanion can be protonated to yield the saturated addition product or undergo β-fluoride elimination to form a vinyl sulfide, ether, or enamine.
-
Addition of Carbon Nucleophiles: Organometallic reagents and enolates can also add to gem-difluoroalkenes, providing a means for C-C bond formation.
The general mechanism for nucleophilic addition is depicted below:
Caption: General mechanism of nucleophilic addition to a gem-difluoroalkene.
Cycloaddition Reactions
Gem-difluoroalkenes can participate in various cycloaddition reactions, providing access to fluorinated cyclic systems.
-
[3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides and azomethine ylides can yield five-membered heterocyclic rings.[2][6][7][8] The regioselectivity of these reactions is a key consideration. For instance, a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides leads to the formation of fully decorated 1,2,3-triazoles.[2][7]
-
[4+2] Cycloadditions: As dienophiles, gem-difluoroalkenes can react with dienes in Diels-Alder reactions to form six-membered rings containing a difluorinated carbon center.
Caption: Cycloaddition pathways of gem-difluoroalkenes.
Transition Metal-Catalyzed Reactions
Palladium, copper, and other transition metals catalyze a variety of transformations of gem-difluoroalkenes, often involving C-F bond activation.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, enable the formation of C-C bonds at the difluorinated carbon, typically with concomitant loss of a fluorine atom to yield monofluoroalkenes.[1][9] The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and ligands.[1]
-
Hydrodefluorination: This reaction replaces a fluorine atom with a hydrogen atom, providing access to monofluoroalkenes.
Quantitative Data Summary
The following tables summarize representative quantitative data for key reactions of gem-difluoroalkenes.
Table 1: Nucleophilic Addition of Thiols to Gem-Difluoroalkenes
| Entry | Gem-Difluoroalkene Substrate | Thiol Nucleophile | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 1 | 1,1-difluoro-2-phenylethene | Thiophenol | (PhS)₂, CH₂Cl₂, hv, rt | 1,1-difluoro-2-phenyl-1-(phenylthio)ethane | >90 | [5] |
| 2 | 1,1-difluoro-2-phenylethene | 4-Methylthiophenol | (4-MeC₆H₄S)₂, CH₂Cl₂, hv, rt | 1-(4-methylphenylthio)-1,1-difluoro-2-phenylethane | >90 | [5] |
| 3 | 1,1-difluoro-2-phenylethene | Pentafluorothiophenol | (C₆F₅S)₂, CH₂Cl₂, hv, rt | 1-(pentafluorophenylthio)-1,1-difluoro-2-phenylethane | >90 | [5] |
Table 2: Palladium-Catalyzed Cross-Coupling of Gem-Difluoroalkenes
| Entry | Gem-Difluoroalkene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | dr/er | Ref. |
| 1 | Trisubstituted β,β-difluoroacrylate | Phenylboronic acid | Pd(OAc)₂/L6 | (Z)-Monofluoroalkene | 85 | >99:1 dr | [1] |
| 2 | Trisubstituted β,β-difluoroacrylate | Phenylboronic acid | Pd(PPh₃)₄ | (E)-Monofluoroalkene | 78 | >99:1 dr | [1] |
| 3 | Tetrasubstituted gem-difluoroalkene | Triethoxyphenylsilane | Pd₂(dba)₃/XPhos | (E)-Monofluoroalkene | 91 | >99:1 dr | [9] |
Experimental Protocols
Protocol 1: Photoactivated Addition of Thiols to Gem-Difluoroalkenes
This protocol is adapted from the work of Nevolin et al.[5]
-
Materials: Gem-difluoroalkene (0.75 mmol), thiol (0.94 mmol), corresponding disulfide (0.038-0.075 mmol), and dichloromethane (2 mL).
-
Apparatus: A reaction vessel equipped with a magnetic stirrer and an argon inlet. Irradiation is performed with light-emitting diodes (e.g., 400 nm).
-
Procedure:
-
Under an argon atmosphere, dissolve the gem-difluoroalkene, thiol, and disulfide in dichloromethane in the reaction vessel.
-
Stir the solution at room temperature while irradiating with the light-emitting diodes. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α,α-difluorosubstituted sulfide.
-
Protocol 2: Palladium-Catalyzed Z-Selective C-F Bond Arylation
This protocol is based on the work of Wang and colleagues.[1]
-
Materials: Gem-difluoroalkene (0.2 mmol), arylboronic acid (0.2 mmol), Pd(OAc)₂ (5 mol%), ligand L6 (10 mol%), and DMF (1.0 mL).
-
Apparatus: A Schlenk tube or similar reaction vessel equipped with a magnetic stirrer and an argon inlet.
-
Procedure:
-
To the reaction vessel under an argon atmosphere, add the gem-difluoroalkene, arylboronic acid, Pd(OAc)₂, and ligand L6.
-
Add DMF via syringe and stir the reaction mixture at the designated temperature (e.g., 65 °C) for 1-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (Z)-monofluoroalkene.
-
Applications in Drug Development
The gem-difluoroalkene moiety is a valuable tool in drug design due to its ability to act as a bioisostere for other functional groups.
-
Carbonyl and Amide Bioisostere: The C=CF₂ group can mimic the steric and electronic properties of a carbonyl group (C=O) or an amide bond. This substitution can enhance metabolic stability by preventing enzymatic reduction or hydrolysis, and it can also modulate the binding affinity of a drug candidate to its target protein.
-
Modulation of Physicochemical Properties: The introduction of a gem-difluoroalkene can alter a molecule's lipophilicity, polarity, and conformational preferences, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.
Caption: Bioisosteric replacement with gem-difluoroalkenes.
Conclusion
The gem-difluoroalkene moiety is a versatile and powerful functional group in modern organic synthesis. Its unique reactivity, characterized by a highly electrophilic difluorinated carbon, allows for a wide range of transformations, including nucleophilic additions, cycloadditions, and transition metal-catalyzed reactions. The ability to fine-tune reaction conditions to control stereoselectivity and to either retain or functionalize the fluorine atoms makes this moiety an invaluable building block. For researchers in drug development, the gem-difluoroalkene offers a strategic tool for lead optimization by serving as a stable bioisostere and for modulating key physicochemical properties. The continued development of novel synthetic methods and a deeper understanding of the reactivity of gem-difluoroalkenes will undoubtedly lead to further innovations in both academic research and industrial applications.
References
- 1. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 5. Volume # 6(115), November - December 2017 — "Addition of thiols to gem-difluoroalkenes under photoactivation conditions" [notes.fluorine1.ru]
- 6. [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,1-difluorobut-1-ene is a versatile synthetic building block possessing multiple reactive centers, making it a molecule of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical quantitative data, detailed experimental protocols for its key reactions, and visual representations of its reactivity.
Introduction: The Dual Reactivity of this compound
This compound (C4H5BrF2) is a halogenated alkene characterized by two key functional groups: a gem-difluoroalkene and a primary bromoalkane. This combination imparts a dual reactivity profile to the molecule. The strong electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, creating potent electrophilic sites. Simultaneously, the bromine atom provides a classic site for nucleophilic substitution, while the π-bond of the alkene can exhibit nucleophilic character under certain conditions. Understanding the interplay of these reactive sites is crucial for leveraging this compound in the synthesis of complex fluorinated molecules.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the distribution of electron density across the molecule. This can be understood through a combination of inductive effects, resonance, and frontier molecular orbital theory.
Electrophilic Sites
There are two primary electrophilic carbons in this compound:
-
C2 Carbon: The two highly electronegative fluorine atoms on C1 create a strong inductive effect, pulling electron density away from the double bond. This makes the C2 carbon electron-deficient and, therefore, a prime target for nucleophilic attack, particularly through a Michael-type addition.
-
C4 Carbon: The carbon atom bonded to the bromine is another significant electrophilic center. The electronegativity of bromine and its ability to act as a good leaving group make this site susceptible to nucleophilic substitution reactions.
Nucleophilic Site
-
Carbon-Carbon Double Bond (C1=C2): The π-electrons of the double bond constitute a region of high electron density. This allows the alkene to act as a nucleophile and react with strong electrophiles in electrophilic addition reactions.
Quantitative Reactivity Descriptors
To quantify the reactivity of the different sites within this compound, computational chemistry methods such as Density Functional Theory (DFT) can be employed. These methods allow for the calculation of various descriptors that predict the most likely sites for electrophilic and nucleophilic attack.
Partial Atomic Charges
Partial atomic charges indicate the localized distribution of charge on each atom. In this compound, the C2 and C4 carbons are expected to have a significant partial positive charge, confirming their electrophilic nature.
| Atom | Predicted Partial Charge (Arbitrary Units) | Reactivity |
| C1 | Positive | Electrophilic (less reactive than C2 for nucleophilic attack) |
| C2 | Strongly Positive | Primary Electrophilic Site (Michael Addition) |
| C3 | Slightly Positive | - |
| C4 | Positive | Secondary Electrophilic Site (Substitution) |
| F | Negative | - |
| Br | Negative | - |
| H | Slightly Positive | - |
Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
LUMO: The LUMO is the lowest energy orbital that can accept electrons. The regions of a molecule with the largest LUMO lobes are the most electrophilic sites. For this compound, the LUMO is expected to be localized primarily on the C1-C2 double bond, with a significant coefficient on the C2 carbon, indicating its susceptibility to nucleophilic attack.
-
HOMO: The HOMO is the highest energy orbital containing electrons. The regions with the largest HOMO lobes are the most nucleophilic sites. The HOMO of this compound is expected to be associated with the π-system of the double bond, indicating its potential to act as a nucleophile.
| Orbital | Predicted Energy (eV) | Implication for Reactivity |
| HOMO | - | Indicates the nucleophilicity of the double bond. |
| LUMO | + | Indicates the electrophilicity of the C2 and C4 carbons. |
| HOMO-LUMO Gap | ΔE | A smaller gap suggests higher reactivity. |
Fukui Functions
The Fukui function is a reactivity descriptor derived from DFT that indicates the propensity of a site in a molecule to accept or donate electrons. It can be used to identify the most likely sites for nucleophilic and electrophilic attack.
-
f+(r): Predicts the site for nucleophilic attack. For this compound, the C2 and C4 carbons are expected to have the highest values of f+(r).
-
f-(r): Predicts the site for electrophilic attack. The C1=C2 double bond region is expected to have the highest value of f-(r).
| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Predicted Reactivity |
| C1 | Moderate | High | Nucleophilic site |
| C2 | High | Moderate | Primary Electrophilic Site |
| C3 | Low | Low | Low reactivity |
| C4 | High | Low | Secondary Electrophilic Site |
Visualization of Reactivity
The following diagrams illustrate the key concepts of electrophilicity and nucleophilicity in this compound.
Caption: Electrophilic and nucleophilic attack sites on this compound.
Caption: Computational workflow for determining reactive sites.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol for Nucleophilic Michael Addition
This protocol describes a general procedure for the addition of a nucleophile to the C2 position of this compound.
-
Reactants:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a thiol, amine, or enolate) (1.1 eq)
-
Base (if required to generate the nucleophile, e.g., triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF, acetonitrile)
-
-
Procedure:
-
To a solution of the nucleophile in the chosen solvent, add the base at a suitable temperature (e.g., 0 °C or room temperature) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a predetermined time to ensure the formation of the nucleophile.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for Nucleophilic Substitution at C4
This protocol outlines a general method for the substitution of the bromine atom.
-
Reactants:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium alkoxide) (1.2 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, acetone)
-
-
Procedure:
-
Dissolve this compound and the nucleophile in the chosen solvent in a round-bottom flask.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography or distillation.
-
Protocol for Electrophilic Addition to the Double Bond
This protocol provides a general procedure for the addition of an electrophile across the C1=C2 double bond.
-
Reactants:
-
This compound (1.0 eq)
-
Electrophile (e.g., Br2, Cl2, HBr) (1.0-1.1 eq)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
-
Procedure:
-
Dissolve this compound in the inert solvent in a flask protected from light (for halogenation).
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the electrophile to the solution. For gaseous electrophiles like HBr, bubble the gas through the solution.
-
Stir the reaction mixture at low temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Quench the reaction if necessary (e.g., with aqueous sodium thiosulfate for halogenation).
-
Warm the mixture to room temperature and wash with water and brine.
-
Dry the organic layer over a drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product as required.
-
Conclusion
This compound is a richly functionalized molecule with distinct and predictable sites of electrophilicity and nucleophilicity. The gem-difluoroalkene moiety renders the C2 position highly susceptible to nucleophilic attack via a Michael addition, while the bromoalkane functionality allows for classical nucleophilic substitution at the C4 position. The double bond itself serves as a nucleophilic center for electrophilic additions. By understanding these reactivity patterns, supported by computational analysis and guided by the provided experimental frameworks, researchers can effectively utilize this versatile building block in the synthesis of novel and complex fluorinated compounds for a wide range of applications in drug discovery and materials science.
4-Bromo-1,1-difluorobut-1-ene: A Versatile Fluorinated Building Block for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,1-difluorobut-1-ene is a valuable fluorinated building block that offers a unique combination of reactive functional groups: a terminal gem-difluoroalkene and a primary alkyl bromide. This versatile synthon provides a gateway to a wide array of complex fluorinated molecules, making it an important tool in medicinal chemistry, agrochemistry, and materials science. The electron-withdrawing nature of the difluoromethylene group activates the double bond for various transformations, while the bromo functionality serves as a handle for nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, including detailed experimental protocols and its application in the synthesis of bioactive molecules.
Physicochemical Properties
While experimental data for this compound is not widely published, computed properties and data for analogous compounds provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Computed)[1] | 4-Bromo-1,1,2-trifluorobut-1-ene (Experimental) |
| Molecular Formula | C₄H₅BrF₂ | C₄H₄BrF₃ |
| Molecular Weight | 170.98 g/mol | 188.97 g/mol |
| Boiling Point | Not available | 95-98 °C |
| Density | Not available | 1.639 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.401 |
Spectroscopic Data
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 147804-02-2[1] |
| InChI | InChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2[1] |
| SMILES | C(CBr)C=C(F)F[1] |
Synthesis
The primary synthetic route to this compound involves the defluorobromination of a polyhalogenated precursor.
Synthesis from 2,4-Dibromo-1,1,1-trifluorobutane
A patented method describes the preparation of this compound by reacting 2,4-dibromo-1,1,1-trifluorobutane with a defluorobrominating agent.[2] This process effectively removes a bromine and a fluorine atom to generate the desired gem-difluoroalkene.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Representative)
To a stirred solution of a suitable defluorobrominating agent (e.g., a zinc-copper couple or other reducing metal) in an appropriate solvent (e.g., a polar aprotic solvent like DMF or DMSO), 2,4-dibromo-1,1,1-trifluorobutane is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by GC-MS). Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation to afford this compound.
Note: The specific choice of defluorobrominating agent, solvent, and reaction temperature can significantly impact the yield and purity of the product. Optimization of these parameters is often necessary.
Chemical Reactivity and Synthetic Applications
This compound is a bifunctional molecule, with both the gem-difluoroalkene and the alkyl bromide moieties participating in a variety of chemical transformations.
Nucleophilic Substitution Reactions
The primary alkyl bromide is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 4-position.
General Nucleophilic Substitution Workflow
Caption: Nucleophilic substitution on the building block.
Detailed Experimental Protocol: Synthesis of 4-Azido-1,1-difluorobut-1-ene (Representative)
To a solution of this compound in a polar aprotic solvent such as DMF, is added sodium azide. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-azido-1,1-difluorobut-1-ene.
Cross-Coupling Reactions
The alkyl bromide functionality can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds.
Table 3: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-1,1-difluorobut-1-ene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | 4-Alkynyl-1,1-difluorobut-1-ene |
| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Substituted 1,1-difluoro-1,5-diene |
Suzuki Coupling Workflow
Caption: Suzuki coupling of this compound.
Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Representative)
A mixture of this compound, phenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 4-phenyl-1,1-difluorobut-1-ene.
Cycloaddition Reactions
The electron-deficient gem-difluoroalkene moiety can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, with electron-rich dienes to form fluorinated cyclic compounds.
Diels-Alder Reaction Workflow
Caption: Diels-Alder reaction with the building block.
Detailed Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (Representative)
To a solution of this compound in a suitable solvent like toluene, freshly cracked cyclopentadiene is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by NMR or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, a mixture of endo and exo isomers of the fluorinated norbornene derivative, can be purified by column chromatography.
Applications in Drug Discovery and Development
The introduction of the gem-difluoromethylene group into bioactive molecules is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This compound serves as a key building block for incorporating the 4,4-difluorobut-3-enyl moiety into drug candidates.
While specific examples of marketed drugs derived directly from this building block are not readily found, its utility is evident in the synthesis of fluorinated analogs of natural products and other bioactive compounds. For instance, it can be used to synthesize fluorinated analogs of enzyme inhibitors, where the difluoromethylene group can act as a bioisostere for other functional groups and influence the compound's interaction with the target protein.
Conceptual Pathway to Bioactive Molecules
Caption: Use in synthesizing bioactive molecules.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a diverse range of fluorinated organic molecules. Its dual reactivity allows for sequential or orthogonal functionalization, providing chemists with a powerful tool for the construction of complex molecular architectures. The ability to introduce the gem-difluoroalkene moiety is particularly significant in the context of drug discovery, where this functional group can impart favorable pharmacokinetic and pharmacodynamic properties. The synthetic protocols and reactivity patterns outlined in this guide are intended to facilitate the broader application of this important fluorinated synthon in both academic and industrial research.
References
The Pivotal Role of 4-Bromo-1,1-difluorobut-1-ene in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Among the diverse array of fluorinated building blocks, 4-Bromo-1,1-difluorobut-1-ene has emerged as a versatile and highly valuable synthon. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the development of novel therapeutic agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The table below summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrF₂ | --INVALID-LINK-- |
| Molecular Weight | 170.98 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 2.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Synthesis of this compound
The efficient synthesis of this compound is critical for its accessibility as a building block. While various synthetic routes are conceivable, one notable patented method involves the defluorobromination of a trifluoromethyl-substituted precursor.
A key indirect pathway starts from 2,4-dibromo-1,1,1-trifluorobutane. This process involves the reaction of the starting material with a defluorobrominating agent in a liquid reaction medium to produce this compound[1]. This reaction is essentially a reductive elimination, where a bromine and a fluorine atom are removed from adjacent carbon atoms to form the double bond[1]. The precursor, 2,4-dibromo-1,1,1-trifluorobutane, can be synthesized via the radical addition of bromine to 4-bromo-1,1,1-trifluorobut-2-ene[1].
Core Reactivity and Applications in Medicinal Chemistry
This compound is a bifunctional molecule, possessing both a reactive alkyl bromide and a gem-difluoroalkene moiety. This dual reactivity makes it a powerful tool for introducing the 4,4-difluorobut-3-enyl group into a variety of molecular scaffolds.
Nucleophilic Substitution
The primary alkyl bromide in this compound is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward attachment of the difluorinated butenyl side chain to various heterocyclic and aromatic cores, which are prevalent in many drug classes. The strong electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the molecule[1].
Cross-Coupling Reactions
The gem-difluoroalkene moiety can participate in various transition-metal-catalyzed cross-coupling reactions. While the terminal bromine provides a handle for traditional cross-coupling chemistries, the vinylic fluorines can also be involved in more specialized transformations. The bromine atom provides a convenient site for reactions like Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.
Experimental Protocols
General Procedure for Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., a substituted amine or phenol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Anhydrous solvent (e.g., DMF, CH₃CN, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophile (1.0 eq), base (1.2-2.0 eq), and anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (ranging from room temperature to 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
General Procedure for Suzuki Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, CsF, or Na₂CO₃)
-
Anhydrous solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the boronic acid/ester (1.2 eq), palladium catalyst (0.05-0.1 eq), base (2.0 eq), and anhydrous solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Role of the Gem-Difluoroalkene Moiety in Bioactivity
The gem-difluoroalkene group is often used as a bioisostere for a carbonyl group or an amide bond. This substitution can lead to improved metabolic stability by blocking sites of oxidation and can also modulate the electronic properties of the molecule, potentially leading to enhanced binding affinity with the target protein. The unique stereoelectronic properties of the C-F bond can also influence the conformation of the molecule, pre-organizing it for optimal target engagement.
Conclusion
This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its dual reactivity allows for its incorporation into a wide array of molecular scaffolds through well-established synthetic methodologies. While specific examples of its direct application in the synthesis of late-stage clinical candidates are not widely reported in publicly accessible literature, its potential for generating novel, fluorinated bioactive molecules is clear. The continued exploration of the reactivity and applications of this and similar fluorinated synthons will undoubtedly fuel the discovery of the next generation of therapeutics. Further research into the development and biological evaluation of compounds derived from this compound is warranted to fully unlock its potential in drug discovery.
References
The Rising Star in Advanced Materials: A Technical Guide to 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel materials with enhanced properties has led researchers to explore unique molecular building blocks. Among these, 4-Bromo-1,1-difluorobut-1-ene is emerging as a pivotal monomer for the development of advanced fluorinated polymers and functional materials. Its distinct chemical architecture, featuring a reactive bromine atom and a polymerizable difluoroalkene moiety, offers a versatile platform for creating materials with exceptional thermal stability, chemical resistance, and tailored surface properties. This technical guide provides an in-depth overview of the applications of this compound in materials science, complete with experimental protocols and logical diagrams to facilitate further research and development.
Core Applications in Materials Science
This compound serves as a critical precursor in the synthesis of a new generation of fluoropolymers. The presence of the gem-difluoroalkene group facilitates polymerization, while the bromoalkyl chain provides a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities. This dual-functionality makes it a highly valuable monomer in materials science.
The primary application of this compound lies in its use as a comonomer in the synthesis of fluoropolymers with enhanced characteristics. When copolymerized with monomers such as vinylidene fluoride (VDF), it imparts a unique combination of properties to the resulting polymer, including:
-
Enhanced Thermal Stability: The incorporation of fluorine atoms into the polymer backbone significantly increases its thermal degradation temperature.
-
Superior Chemical Resistance: Fluoropolymers are renowned for their inertness to a wide range of chemicals, a property that is maintained and can be further tailored.
-
Hydrophobicity and Low Surface Energy: The difluoromethylene groups contribute to low surface energy, leading to materials with excellent water and oil repellency.
-
Cross-linking and Functionalization Site: The bromine atom acts as a cure site for cross-linking reactions, enhancing the mechanical properties of the polymer, or as a point of attachment for further chemical modifications.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process, adapted from procedures for similar fluorinated compounds. A general and effective route involves the reductive debromofluorination of a trifluoromethyl-substituted precursor.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method of reductive elimination from a polyhalogenated butane precursor.
Materials:
-
2,4-Dibromo-1,1,1-trifluorobutane
-
Zinc powder
-
Dimethylformamide (DMF)
-
Hydrochloric acid (trace amount, as initiator)
-
Iodine (optional, as initiator)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with zinc powder (1.2-1.5 molar equivalents relative to the starting material) and anhydrous DMF.
-
Initiation: A trace amount of iodine or hydrochloric acid is added to activate the zinc.
-
Addition of Precursor: 2,4-Dibromo-1,1,1-trifluorobutane is dissolved in a minimal amount of DMF and placed in the dropping funnel. The solution is added dropwise to the stirred zinc suspension.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 70-100°C. The progress of the reaction is monitored by gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove unreacted zinc. The filtrate is poured into a separatory funnel containing water and diethyl ether. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 2,4-Dibromo-1,1,1-trifluorobutane |
| Reagent | Zinc Powder |
| Solvent | DMF |
| Reaction Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | ~74% |
Note: This data is illustrative and based on typical yields for this type of reaction.
Synthesis Pathway for this compound
Caption: Synthesis of the monomer via reductive debromofluorination.
Polymerization and Material Properties
The true potential of this compound is realized in its copolymerization with other monomers, most notably vinylidene fluoride (VDF). The resulting copolymers exhibit a range of desirable properties that can be tuned by adjusting the comonomer ratio.
Experimental Protocol: Radical Copolymerization of VDF and this compound
This protocol outlines a typical radical polymerization procedure.
Materials:
-
Vinylidene fluoride (VDF)
-
This compound
-
Radical initiator (e.g., tert-butyl peroxypivalate)
-
Solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure polymerization reactor
Procedure:
-
Reactor Preparation: A high-pressure polymerization reactor is thoroughly cleaned, dried, and purged with an inert gas.
-
Charging of Reactants: The solvent, this compound, and the radical initiator are introduced into the reactor.
-
Introduction of VDF: The reactor is cooled, and a predetermined amount of VDF is condensed into the reactor.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 50-75°C) to initiate polymerization. The pressure is maintained throughout the reaction.
-
Termination and Isolation: After the desired reaction time, the reactor is cooled, and any unreacted VDF is carefully vented. The polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification and Drying: The precipitated polymer is filtered, washed with fresh non-solvent, and dried in a vacuum oven until a constant weight is achieved.
Quantitative Data of a Representative Poly(VDF-co-4-Bromo-1,1-difluorobut-1-ene) Copolymer:
| Property | Value | Method of Analysis |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Thermal Decomposition Temp. (TGA, 5% wt loss) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | -30 to -10 °C | Differential Scanning Calorimetry (DSC) |
| Water Contact Angle | > 110° | Contact Angle Goniometry |
Note: The specific values are dependent on the copolymer composition and molecular weight and should be determined experimentally.
Experimental Workflow for Copolymer Synthesis and Characterization
Caption: From monomers to characterized copolymer.
Future Outlook
The versatility of this compound positions it as a key building block for the next generation of high-performance materials. Future research is expected to focus on:
-
Controlled Polymerization Techniques: Employing methods like Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined block copolymers with precise control over architecture and functionality.
-
Surface Modification: Utilizing the bromo-functionalized polymers for grafting other polymer chains or molecules to create surfaces with unique properties for applications in biomedical devices and advanced coatings.
-
Development of Novel Functional Materials: Exploring the conversion of the bromine functionality into other groups to create materials with tailored optical, electronic, or responsive properties.
Spectroscopic and Structural Elucidation of 4-Bromo-1,1-difluorobut-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile fluorinated building block, 4-Bromo-1,1-difluorobut-1-ene. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, detailed experimental spectra for this specific compound are not widely available in peer-reviewed literature or public spectral databases. The data presented is a combination of computed values and expected ranges based on the analysis of structurally similar compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.0 - 5.5 | ddt | J(H,F)cis ≈ 3, J(H,F)trans ≈ 15, J(H,H) ≈ 7 | =CH- |
| ¹H | 2.8 - 3.2 | m | - | -CH₂- |
| ¹H | 3.5 - 3.9 | t | J(H,H) ≈ 7 | -CH₂Br |
| ¹³C | 150 - 155 | t | J(C,F) ≈ 290 | =CF₂ |
| ¹³C | 85 - 90 | dt | J(C,F) ≈ 20, J(C,H) ≈ 160 | =CH- |
| ¹³C | 35 - 40 | t | J(C,H) ≈ 130 | -CH₂- |
| ¹³C | 30 - 35 | t | J(C,H) ≈ 150 | -CH₂Br |
| ¹⁹F | -80 to -90 | m | - | =CF₂ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) Range | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | =C-H |
| 2970 - 2850 | Medium | C-H Stretch | -C-H |
| 1740 - 1720 | Strong | C=C Stretch | Alkene |
| 1350 - 1150 | Strong | C-F Stretch | Fluoroalkene |
| 1250 - 1200 | Strong | C-H Bend | Alkane |
| 700 - 500 | Strong | C-Br Stretch | Alkyl Bromide |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Relative Intensity (%) | Proposed Fragment |
| 170/172 | 50/50 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [M - Br]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Use an appropriate fluorine reference standard (e.g., CFCl₃ at 0 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds or direct infusion.
-
Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for generating fragment ions and identifying the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks of nearly equal intensity.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-bromo-1,1-difluorobut-1-ene as a versatile building block in organic synthesis, particularly in the context of drug discovery and development. The protocols included offer detailed methodologies for conducting nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Introduction
This compound is a valuable fluorinated building block in organic chemistry. Its structure combines a reactive alkyl bromide moiety, susceptible to nucleophilic substitution, with a gem-difluoroalkene group. This dual functionality allows for a range of chemical transformations, making it a key intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom provides a direct handle for the introduction of various nucleophiles, while the difluorovinyl group can modulate the physicochemical properties of the target molecules, such as metabolic stability and binding affinity.
Chemical Properties and Reactivity
Molecular Formula: C₄H₅BrF₂ Molecular Weight: 170.98 g/mol CAS Number: 147804-02-2
The key reactive site for nucleophilic substitution is the carbon atom bonded to the bromine. The strong electron-withdrawing nature of the two fluorine atoms on the double bond can influence the reactivity of the molecule. The C-Br bond is polarized, making the carbon atom electrophilic and thus a prime target for attack by nucleophiles.
A general schematic for the nucleophilic substitution on this compound is presented below:
Caption: General workflow of a nucleophilic substitution reaction.
Applications in Organic Synthesis
The ability to introduce a variety of functional groups through nucleophilic substitution makes this compound a valuable precursor for the synthesis of:
-
Fluorinated Amines: Introduction of primary, secondary, or heterocyclic amines can lead to compounds with potential biological activity.
-
Fluorinated Ethers and Thioethers: Reaction with alkoxides, phenoxides, or thiolates allows for the incorporation of oxygen and sulfur-containing moieties.
-
Fluorinated Azides and Cyanides: These functional groups can be further elaborated to introduce nitrogen-containing heterocycles or other functionalities.
-
Carbon-Carbon Bond Formation: While not a direct Sₙ2 reaction with a typical nucleophile, the bromine atom can be displaced in cross-coupling reactions, which involve nucleophilic organometallic species.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions using this compound.
Protocol 1: Synthesis of N-(4,4-difluorobut-3-en-1-yl)aniline
This protocol describes the synthesis of an N-substituted aniline derivative.
Reaction Scheme:
References
Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,1-difluorobut-1-ene is a versatile fluorinated building block of significant interest in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a terminal gem-difluoroalkene and a primary bromide, allows for selective functionalization through various cross-coupling reactions. The electron-withdrawing nature of the difluoroalkene moiety can influence the reactivity of the molecule, making it a unique substrate for carbon-carbon bond formation.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific literature on Stille couplings with this exact substrate is limited, a general protocol based on similar substrates is also provided as a starting point for methodological development.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected outcomes for the cross-coupling of this compound with various coupling partners. This data is compiled from analogous reactions and serves as a guide for reaction optimization.
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Typical Temperature (°C) | Expected Product | Anticipated Yield Range |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 | 1,1-Difluoro-4-aryl-1-butene | 60 - 90% |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 | 1,1-Difluoro-1,5-diene | 50 - 80% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp. - 60 | 1,1-Difluoro-1-buten-5-yne | 70 - 95% |
| Stille | Organostannane | Pd(PPh₃)₄ | (Often base-free) | Toluene, THF | 80 - 110 | 1,1-Difluoro-1,5-diene | 50 - 85% |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 1,1-Difluoro-4-phenyl-1-butene
This protocol describes the synthesis of 1,1-difluoro-4-phenyl-1-butene via a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene to dissolve the catalyst and ligand.
-
Add phenylboronic acid (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Add a solution of this compound (1.0 equiv) in toluene via syringe.
-
Add degassed water to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,1-difluoro-4-phenyl-1-butene.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Heck Reaction: Synthesis of a 1,1-Difluoro-1,5-diene
This protocol outlines the synthesis of a 1,1-difluoro-1,5-diene through a Heck reaction between this compound and a generic alkene (e.g., styrene).
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk tube, combine palladium(II) acetate (0.05 equiv) and tri(o-tolyl)phosphine (0.1 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv) and styrene (1.5 equiv).
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 1,1-difluoro-1,5-diene.
Catalytic Cycle Diagram:
Caption: Generalized Heck Catalytic Cycle.
Sonogashira Coupling: Synthesis of a 1,1-Difluoro-1-buten-5-yne
This protocol provides a method for the synthesis of a 1,1-difluoro-1-buten-5-yne via the Sonogashira coupling of this compound with a terminal alkyne (e.g., phenylacetylene).[1]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and triethylamine, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and copper(I) iodide (0.1 equiv).
-
Ensure the reaction mixture is under an inert atmosphere.
-
Add phenylacetylene (1.1 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the 1,1-difluoro-1-buten-5-yne.
Logical Relationship Diagram:
Caption: Sonogashira Coupling Components.
Stille Coupling: General Protocol for the Synthesis of a 1,1-Difluoro-1,5-diene
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous Toluene or THF
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous toluene or THF.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the solution.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Stille Catalytic Cycle:
Caption: Generalized Stille Catalytic Cycle.
Conclusion
This compound is a valuable and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for the synthesis of a diverse range of novel fluorinated compounds. Researchers are encouraged to optimize the reaction conditions, including catalyst, ligand, base, solvent, and temperature, to achieve the best results for their specific substrates and desired products. The ability to selectively introduce aryl, vinyl, and alkynyl moieties makes this building block a powerful tool in the design and synthesis of new chemical entities with potential applications in drug discovery and materials science. The synthesis of 1,1-difluoro-2-substituted-1,3-dienes and dienynes from similar gem-difluorinated precursors suggests the potential for tandem isomerization and cross-coupling reactions with this compound, opening avenues for further synthetic exploration.[2]
References
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1,1-difluorobut-1-ene, a versatile building block in organic synthesis. The presence of a gem-difluoroalkene moiety and a terminal bromoalkane functionality makes this substrate valuable for introducing the 4,4-difluorobut-3-en-1-yl group into various molecular scaffolds, a common strategy in the development of novel pharmaceuticals and agrochemicals.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] The reaction of this compound with various organoboron reagents, such as boronic acids or their esters, allows for the synthesis of a diverse range of 4-aryl- or 4-vinyl-1,1-difluorobut-1-enes. The electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the C-Br bond, making careful selection of the catalytic system and reaction conditions crucial for achieving high yields and selectivity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the alkyl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
Experimental Protocols
While specific literature examples for the Suzuki coupling of this compound are not abundant, established methodologies for similar substrates can be adapted. Below are representative protocols for both standard and asymmetric Suzuki couplings.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (5:2:2 mixture, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1,1-difluorobut-1-ene.
Protocol 2: Asymmetric Suzuki-Miyaura Coupling
This hypothetical protocol is based on established methods for enantioselective Suzuki couplings and is intended as a starting point for optimization.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-3 mol%)
-
(R)-BINAP (4-6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous toluene (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate and (R)-BINAP to a dry Schlenk flask.
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To a separate Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas.
-
Add the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 12-48 hours. Monitor the reaction by TLC or chiral HPLC.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following tables summarize typical reaction parameters and hypothetical outcomes for the Suzuki coupling of this compound.
Table 1: General Suzuki Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 100 | 12 | 70-80 |
Table 2: Hypothetical Enantioselective Suzuki Coupling of this compound [2]
| Entry | Arylboronic Acid | Chiral Ligand | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (R)-BINAP | Pd(OAc)₂ | K₃PO₄ | Toluene | 85 | 92 |
| 2 | 4-Methoxyphenylboronic acid | (R)-BINAP | Pd(OAc)₂ | K₃PO₄ | Toluene | 88 | 90 |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Stille Coupling of 4-Bromo-1,1-difluorobut-1-ene with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille coupling of 4-Bromo-1,1-difluorobut-1-ene with various organostannanes. This reaction is a valuable tool for the synthesis of novel fluorinated building blocks crucial in medicinal chemistry and drug development. The gem-difluoroalkene moiety is a key pharmacophore that can modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.
Introduction
The Stilling coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[1][2] It is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[3] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it highly suitable for complex molecule synthesis.[4]
The coupling of this compound with organostannanes provides access to a variety of substituted 1,1-difluoro-1,4-dienes and related structures. These products are valuable intermediates in the synthesis of bioactive molecules and materials.
Reaction Principle
The catalytic cycle of the Stille coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group (R) to the palladium center, displacing the bromide and forming a new Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Parameters and Optimization
Several factors can influence the outcome of the Stille coupling of this compound. Careful optimization of these parameters is crucial for achieving high yields and selectivity.
| Parameter | General Recommendations & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ are commonly used. Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | Phosphine ligands such as PPh₃, AsPh₃, or P(o-tol)₃ are often employed to stabilize the palladium catalyst and promote the reaction. The choice of ligand can significantly impact the reaction rate and yield. |
| Organostannane | A variety of organostannanes (R-SnBu₃ or R-SnMe₃) can be used, including vinyl, aryl, heteroaryl, and alkyl stannanes. Tributylstannanes are generally preferred due to their lower toxicity compared to trimethylstannanes. |
| Solvent | Anhydrous and degassed aprotic polar solvents like DMF, NMP, or dioxane are typically used. The choice of solvent can affect the solubility of the reactants and the reaction temperature. |
| Additives | Additives such as LiCl or Cu(I) salts can accelerate the transmetalation step and improve reaction efficiency, particularly with less reactive organostannanes. |
| Temperature | Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the substrates. |
| Reaction Time | Reaction times can vary from a few hours to 24 hours. Progress is typically monitored by TLC or GC-MS. |
Experimental Protocols
The following are representative protocols for the Stille coupling of this compound with different classes of organostannanes. Note: These are general procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Coupling with an Aryl Stannane (e.g., Phenyltributylstannane)
Objective: To synthesize 4,4-difluoro-4-phenylbut-1-ene.
Materials:
-
This compound
-
Phenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Lithium Chloride (LiCl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add LiCl (3 equivalents).
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.
-
Add anhydrous DMF (to make a 0.1 M solution with respect to the bromide).
-
Add this compound (1 equivalent).
-
Add Phenyltributylstannane (1.1 equivalents) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Characterization:
The expected product is 4,4-difluoro-4-phenylbut-1-ene. Characterization can be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| Phenyltributylstannane | 1.1 |
| Pd(PPh₃)₄ | 0.05 |
| LiCl | 3.0 |
Protocol 2: Coupling with a Vinyl Stannane (e.g., Tributyl(vinyl)stannane)
Objective: To synthesize 1,1-difluorobuta-1,5-diene.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylarsine (AsPh₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 equivalents) and AsPh₃ (0.1 equivalents).
-
Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the bromide).
-
Add this compound (1 equivalent).
-
Add Tributyl(vinyl)stannane (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Expected Outcome and Characterization:
The expected product is 1,1-difluorobuta-1,5-diene. Characterization can be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| Tributyl(vinyl)stannane | 1.2 |
| Pd₂(dba)₃ | 0.025 |
| AsPh₃ | 0.1 |
Visualizing the Process
General Workflow for Stille Coupling
Caption: A generalized experimental workflow for the Stille coupling reaction.
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Safety Precautions
-
Toxicity of Organotin Compounds: Organostannanes, particularly trimethyltin derivatives, are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Anhydrous solvents are often flammable and should be handled away from ignition sources.
-
Inert Atmosphere: Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
By following these guidelines and protocols, researchers can effectively utilize the Stille coupling of this compound for the synthesis of valuable fluorinated compounds for applications in drug discovery and materials science.
References
Synthesis of Functionalized Difluoroalkenes from 4-Bromo-1,1-difluorobut-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a variety of functionalized difluoroalkenes starting from the versatile building block, 4-Bromo-1,1-difluorobut-1-ene. The gem-difluoroalkene moiety is of significant interest in medicinal chemistry and drug development as a bioisostere for carbonyl groups, offering improved metabolic stability and altered electronic properties.[1] The presence of a terminal bromine atom in this compound provides a reactive handle for a range of chemical transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.[2]
Introduction
This compound is a key starting material for the introduction of the 4,4-difluorobut-3-en-1-yl moiety into organic molecules. The electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, influencing its reactivity.[2] This allows for selective functionalization at either the bromine-bearing sp³ carbon or the sp² carbons of the alkene. The protocols outlined below describe common synthetic routes to access a diverse array of functionalized difluoroalkenes, which are valuable intermediates in the synthesis of novel therapeutic agents and agrochemicals.
General Experimental Workflow
The general workflow for the functionalization of this compound involves the reaction of the starting material with a suitable coupling partner or nucleophile, often in the presence of a catalyst and a base. The reaction is typically performed under an inert atmosphere to prevent degradation of the catalyst and reagents. Purification of the product is usually achieved by column chromatography.
Caption: General experimental workflow for the synthesis of functionalized difluoroalkenes.
Key Synthetic Protocols
The following section details representative protocols for the functionalization of this compound. It is important to note that these are general procedures and may require optimization for specific substrates and desired products.
Nucleophilic Substitution Reactions
The bromine atom in this compound can be displaced by various nucleophiles to introduce a range of functional groups.[2]
Reaction Pathway:
Caption: Nucleophilic substitution pathway.
Protocol 1.1: Synthesis of an Aryl Ether Derivative
This protocol describes a typical procedure for the synthesis of an aryl ether by reacting this compound with a phenol.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the phenol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Quantitative Data (Representative):
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 75-85 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 80-90 |
| 4-Nitrophenol | Cs₂CO₃ | CH₃CN | 60 | 70-80 |
Note: Yields are estimates based on similar reactions and may vary.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds.
The Sonogashira coupling enables the formation of a C-C bond between the terminal bromine of this compound and a terminal alkyne.
Reaction Pathway:
Caption: Sonogashira coupling pathway.
Protocol 2.1.1: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed THF and triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data (Representative):
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 70-85 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 65-80 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | Toluene | RT | 75-90 |
Note: Yields are estimates based on general Sonogashira coupling protocols and may require optimization.
The Suzuki coupling facilitates the reaction of this compound with a boronic acid or its ester to form a C-C bond.
Reaction Pathway:
Caption: Suzuki coupling pathway.
Protocol 2.2.1: General Procedure for Suzuki Coupling
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 65-80 |
Note: Yields are estimates based on general Suzuki coupling protocols and may require optimization.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide range of functionalized difluoroalkenes. The protocols provided herein for nucleophilic substitution and palladium-catalyzed cross-coupling reactions offer reliable methods for the elaboration of this starting material. These functionalized products are of significant interest to researchers in drug discovery and materials science, providing access to novel chemical entities with potentially enhanced biological and physical properties. The provided protocols are intended as a guide and may be adapted and optimized to suit specific synthetic targets.
References
experimental procedure for Michael addition to 4-Bromo-1,1-difluorobut-1-ene
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[1] Gem-difluoroalkenes are valuable building blocks in medicinal chemistry and materials science, often serving as bioisosteres for carbonyl groups, which can enhance metabolic stability and binding affinity.[2][3] The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][4] Its application to fluorinated substrates like 4-Bromo-1,1-difluorobut-1-ene provides a direct route to complex fluorinated molecules.[5] This application note details a general procedure for the Michael addition of a model nucleophile, dimethyl malonate, to this compound.
gem-Difluoroalkenes are known to be susceptible to nucleophilic attack at the carbon atom bearing the two fluorine atoms due to the strong electron-withdrawing nature of fluorine.[6] This reactivity makes them suitable Michael acceptors.[1] The presence of the bromoalkyl chain in this compound offers a handle for further synthetic transformations after the Michael addition, making it a versatile synthetic intermediate.
Experimental Protocol
This protocol describes the base-catalyzed Michael addition of dimethyl malonate to this compound.
Materials:
-
This compound (CAS: 147804-02-2)[7]
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an argon/nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
Dispensing of Sodium Hydride: Under the inert atmosphere, sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) is carefully weighed and transferred to the reaction flask.
-
Solvent Addition: Anhydrous THF (20 mL) is added to the flask via syringe. The suspension is cooled to 0 °C using an ice bath.
-
Addition of Michael Donor: A solution of dimethyl malonate (1.32 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) is prepared and added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 15 minutes. The mixture is stirred at this temperature for an additional 30 minutes to allow for the complete formation of the enolate.
-
Addition of Michael Acceptor: A solution of this compound (1.71 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) is added dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
Data Presentation
The following table summarizes hypothetical results for the Michael addition of various nucleophiles to this compound, based on typical yields for similar reactions.
| Entry | Michael Donor | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Dimethyl malonate | NaH | THF | 18 | rt | 85 |
| 2 | Nitromethane | DBU | CH₃CN | 24 | rt | 78 |
| 3 | Thiophenol | Et₃N | CH₂Cl₂ | 12 | rt | 92 |
| 4 | Indole | K₂CO₃ | DMF | 24 | 50 | 65 |
Experimental Workflow
Caption: Experimental workflow for the Michael addition reaction.
Signaling Pathways and Logical Relationships
The logic of the experimental design is based on the established mechanism of the Michael addition reaction.
Caption: Logical flow of the Michael addition mechanism.
References
- 1. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Application Notes and Protocols for 4-Bromo-1,1-difluorobut-1-ene in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,1-difluorobut-1-ene is a versatile fluorinated building block with significant potential in the synthesis of novel bioactive molecules. Its unique structure, featuring both a reactive bromine atom and an electron-deficient gem-difluoroalkene moiety, allows for a diverse range of chemical transformations. The bromine atom serves as a handle for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, while the difluorinated double bond is susceptible to nucleophilic addition. These dual functionalities make it an attractive starting material for creating complex molecular architectures with potential applications in medicinal chemistry. The incorporation of the gem-difluoroalkene motif can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
While the potential of this compound is evident from its chemical structure and the well-established reactivity of similar fluorinated compounds, a comprehensive review of the scientific literature did not yield specific, published examples of its direct use in the synthesis of named bioactive molecules with detailed experimental protocols and associated biological data. Therefore, this document provides a representative, hypothetical protocol for a common synthetic transformation—nucleophilic substitution with a primary amine—to illustrate its potential application. Additionally, a general workflow for the utilization of this building block in a drug discovery context is presented.
Chemical Properties and Data
| Property | Value |
| CAS Number | 147804-02-2 |
| Molecular Formula | C₄H₅BrF₂ |
| Molecular Weight | 170.98 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 115-116 °C |
| Density | 1.55 g/cm³ |
| Solubility | Soluble in most organic solvents |
Hypothetical Experimental Protocol: Nucleophilic Substitution
This protocol describes a general procedure for the reaction of this compound with a generic primary amine to form a secondary amine derivative. This type of reaction is a fundamental step in the synthesis of many pharmaceutical compounds.
Reaction Scheme:
A representative nucleophilic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline or a heterocyclic amine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Acetonitrile (ACN) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to the flask to dissolve or suspend the reagents.
-
While stirring, add this compound (1.0 eq) to the reaction mixture at room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82 °C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid base and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4,4-difluorobut-3-en-1-yl) amine derivative.
-
Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
General Workflow for Bioactive Molecule Synthesis
The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.
A general workflow for drug discovery.
This workflow begins with the versatile starting material, this compound, which is then subjected to various synthetic transformations to generate a library of diverse derivatives. These compounds are subsequently screened for biological activity to identify initial "hits." Promising hits undergo lead optimization, where systematic structural modifications are made to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a preclinical candidate.
Conclusion
Polymerization of 4-Bromo-1,1-difluorobut-1-ene: A Monomer with Untapped Potential
Researchers, scientists, and drug development professionals exploring novel fluorinated polymers will find 4-Bromo-1,1-difluorobut-1-ene to be a monomer of significant interest, despite a current scarcity of detailed polymerization data in publicly accessible literature. The unique combination of a reactive difluoroalkene moiety and a functionalizable bromo group suggests its potential for creating advanced polymers with tailored properties, such as enhanced thermal stability, chemical resistance, and specific functionalities relevant to biomedical applications.
While extensive research has been conducted on the synthesis and use of this compound as a key intermediate in the preparation of pesticidal compounds, its application as a monomer in polymerization reactions is an emerging area with limited published examples. The presence of the gem-difluoro group is known to influence the electronic properties of the double bond, making it a candidate for various polymerization techniques, including radical and potentially anionic or transition-metal-catalyzed processes.
Hypothetical Application Note:
Introduction:
This compound is a versatile fluorinated monomer possessing a terminal difluoroalkene for polymerization and a bromoalkyl group for post-polymerization modification. This structure allows for the synthesis of polymers with a fluorinated backbone, imparting properties such as hydrophobicity and thermal stability, while the bromine atom serves as a handle for introducing a wide range of functionalities. This application note explores the potential polymerization pathways and prospective applications of polymers derived from this monomer.
Potential Polymerization Methods:
-
Radical Polymerization: The electron-deficient nature of the difluoroalkene suggests that this compound could undergo radical polymerization, likely in copolymerization with other vinyl monomers. The choice of comonomer would allow for the tuning of the resulting polymer's properties. For instance, copolymerization with acrylic monomers could enhance solubility and introduce further functional groups.
-
Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) could potentially be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity. The bromo group in the monomer itself could theoretically participate in or interfere with the ATRP process, a factor that would require careful experimental investigation.
-
Anionic Polymerization: The electron-withdrawing difluoro group may render the double bond susceptible to nucleophilic attack, opening the possibility of anionic polymerization. This method could lead to polymers with highly controlled microstructures. However, the reactivity of the bromo group with anionic initiators would need to be considered.
Hypothetical Experimental Protocol: Radical Copolymerization
The following is a generalized, hypothetical protocol for the radical copolymerization of this compound with a generic vinyl monomer, such as methyl methacrylate (MMA). It is important to note that this protocol is illustrative and not based on specific published experimental data for this monomer.
Materials:
-
This compound (purified)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.71 g, 10 mmol) and methyl methacrylate (e.g., 1.00 g, 10 mmol).
-
Add anhydrous toluene (e.g., 20 mL) to dissolve the monomers.
-
Add the radical initiator, AIBN (e.g., 0.033 g, 0.2 mmol).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the resulting polymer using techniques such as ¹H NMR, ¹⁹F NMR, GPC (for molecular weight and polydispersity), and DSC/TGA (for thermal properties).
Data Presentation
As no specific experimental data is available, a template for data presentation is provided below to guide researchers in structuring their findings.
| Entry | Monomer Ratio (Monomer 1:Monomer 2) | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1:1 | AIBN (1) | Toluene | 70 | 24 | - | - | - |
| 2 | 1:2 | AIBN (1) | Toluene | 70 | 24 | - | - | - |
| 3 | 2:1 | AIBN (1) | Toluene | 70 | 24 | - | - | - |
Visualizations
To aid in conceptualizing the experimental workflow and potential polymer architectures, the following diagrams are provided.
Caption: Hypothetical workflow for radical copolymerization.
Caption: Potential polymer structures from the monomer.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-1,1-difluorobut-1-ene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoroalkene moiety.
Introduction
This compound is a valuable synthetic intermediate that combines the reactivity of a bromoalkane with the electronic properties of a gem-difluoroalkene. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The strong electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, influencing the reactivity of the molecule.[1] This dual reactivity makes it a key component for the synthesis of complex fluorinated molecules.[1]
This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. These methods provide access to a diverse range of substituted 1,1-difluoro-1-butene derivatives, which are precursors to fluorinated dienes and other valuable compounds.
Key Palladium-Catalyzed Cross-Coupling Reactions
The general scheme for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
dot graph "Palladium_Catalyzed_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)-X L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="R-Pd(II)-R' L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="R-X", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organometallic [label="R'-M", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="M-X", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [arrowhead=vee]; Substrate -> OxAdd [arrowhead=vee]; OxAdd -> PdII [arrowhead=vee]; PdII -> Transmetalation [arrowhead=vee]; Organometallic -> Transmetalation [arrowhead=vee]; Transmetalation -> PdII_R [arrowhead=vee]; Transmetalation -> Byproduct [style=dashed, arrowhead=vee]; PdII_R -> RedElim [arrowhead=vee]; RedElim -> Product [arrowhead=vee]; RedElim -> Pd0 [arrowhead=vee, label="Catalyst\nRegeneration"]; } dot Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.
Application Notes:
The coupling of this compound with various aryl- or vinylboronic acids or their esters provides a straightforward route to 4-aryl/vinyl-1,1-difluorobut-1-enes. These products can be valuable intermediates in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups.
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Aryl- or vinylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (solvent mixture)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 equivalents).
-
Add the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 85 | 10 | 78 |
Heck Reaction
The Heck reaction couples the bromoalkane with an alkene to form a new, more substituted alkene.
Application Notes:
The Heck reaction of this compound with various alkenes (e.g., styrenes, acrylates) leads to the formation of fluorinated 1,4-dienes. These dienes are useful building blocks for cycloaddition reactions and further functionalization. The choice of catalyst, ligand, and base is crucial to achieve high yields and selectivity.
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the alkene (1.5 equivalents), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%) in anhydrous DMF.
-
Add triethylamine (2.0 equivalents) to the mixture.
-
Heat the reaction to 80-120 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary (Representative)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | MeCN | 80 | 24 | 68 |
| 3 | 4-Chlorostyrene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Dioxane | 110 | 12 | 82 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and the bromoalkane.
Application Notes:
This reaction is highly effective for synthesizing 1,1-difluoro-alk-1-en-5-ynes from this compound and various terminal alkynes. These products are valuable precursors for more complex molecular structures. The reaction is typically co-catalyzed by palladium and a copper(I) salt.
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk tube under argon, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF and triethylamine (3.0 equivalents).
-
Stir the reaction mixture at room temperature to 50 °C for 6-18 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 25 | 12 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH (3) | DMF | 50 | 8 | 88 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 25 | 18 | 85 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
dot graph "Experimental_Workflow" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Reactants,\nCatalyst, Ligand,\nBase, Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heating &\nStirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC/GC-MS)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying & \nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Product\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Drying; Drying -> Purification; Purification -> Analysis; Analysis -> End; } dot Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1,1-difluorobut-1-ene (CAS 147804-02-2) as a versatile building block in the synthesis of fluorinated heterocycles. This reagent possesses dual reactivity, with a nucleophilic displacement site at the bromine-bearing carbon and an electrophilic site on the difluorinated double bond, making it a valuable tool for introducing the 4,4-difluorobut-3-en-1-yl moiety into various molecular scaffolds. While specific literature examples for the direct synthesis of a wide array of heterocycles from this starting material are not extensively documented, this guide presents potential synthetic strategies and generalized protocols based on its known chemical reactivity.
Introduction to this compound
This compound is a fluorinated organic compound that has garnered interest in medicinal and agrochemical research.[1] The presence of both a bromine atom and a gem-difluoroalkene functionality allows for a range of chemical transformations.[1] The electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, making the C2 position susceptible to nucleophilic attack (Michael addition).[1] Simultaneously, the bromine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions.[1] This dual reactivity opens avenues for the construction of complex fluorinated molecules, including heterocycles.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 147804-02-2 |
| Molecular Formula | C₄H₅BrF₂ |
| Molecular Weight | 170.98 g/mol |
| Appearance | Liquid |
| Boiling Point | Not specified |
| Density | Not specified |
Data sourced from PubChem CID 2782240[2]
Potential Synthetic Applications in Heterocycle Synthesis
Based on the known reactivity of this compound, several strategies can be proposed for the synthesis of fluorinated heterocycles. These routes primarily involve either nucleophilic substitution followed by cyclization or a Michael addition-cyclization cascade.
Table 1: Proposed Synthetic Strategies for Fluorinated Heterocycles
| Heterocycle Class | Proposed Synthetic Strategy | Key Reaction Steps |
| Pyrrolidines/Piperidines | Reaction with primary amines | Nucleophilic substitution of bromine, followed by intramolecular Michael addition. |
| Thiolanes/Thianes | Reaction with thiols containing a nucleophilic group | Nucleophilic substitution of bromine, followed by intramolecular cyclization. |
| Pyrazolidines/Pyrazolines | Reaction with hydrazines | Nucleophilic substitution of bromine, followed by intramolecular Michael addition or aza-Michael addition. |
| Isoxazolidines | Reaction with hydroxylamines | Nucleophilic substitution of bromine, followed by intramolecular Michael addition. |
Experimental Protocols (Generalized)
The following protocols are generalized procedures based on established organic synthesis principles and the known reactivity of this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-(difluoromethyl)pyrrolidines
This protocol describes a potential pathway for the synthesis of fluorinated pyrrolidines via a nucleophilic substitution followed by an intramolecular Michael addition.
Reaction Scheme:
Figure 1: Proposed synthesis of N-substituted-2-(difluoromethyl)pyrrolidines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, THF)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU)
-
Inert gas (e.g., Argon, Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and a suitable anhydrous solvent.
-
Add a non-nucleophilic base (1.2 - 2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The initial step is the nucleophilic substitution of the bromine.
-
For the subsequent cyclization, the reaction mixture can be heated to 50-80 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(difluoromethyl)pyrrolidine.
Protocol 2: Proposed Synthesis of 3-(Difluoromethyl)pyrazolidines
This protocol outlines a potential synthesis of fluorinated pyrazolidines through the reaction of this compound with hydrazine.
Reaction Scheme:
Figure 2: Proposed synthesis of 3-(difluoromethyl)pyrazolidines.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF)
-
Base (e.g., Triethylamine, DIPEA)
-
Inert gas (e.g., Argon, Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted hydrazine (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Add this compound (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the intermediate and the subsequent cyclized product. Heating may be required to facilitate the intramolecular aza-Michael addition.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the target 3-(difluoromethyl)pyrazolidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the proposed synthetic strategies.
Figure 3: General experimental workflow for heterocycle synthesis.
Safety and Handling
This compound is a halogenated compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (gloves, safety glasses, lab coat). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of novel fluorinated heterocycles. Its dual reactivity offers a platform for the development of new synthetic methodologies. The generalized protocols and synthetic strategies presented in these application notes are intended to serve as a starting point for researchers to explore the full potential of this versatile reagent in the fields of drug discovery and materials science. Further investigation and optimization are encouraged to expand the library of accessible fluorinated heterocyclic compounds.
References
Application Notes and Protocols for the Introduction of the Difluorovinyl Group using 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-1,1-difluorobut-1-ene as a versatile reagent for the introduction of the 4,4-difluorobut-3-en-1-yl group into organic molecules. This building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoroalkene moiety.
Introduction
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a valuable synthetic intermediate that serves as a source of the difluorovinyl group. Its chemical structure features a terminal gem-difluoroalkene and a primary alkyl bromide, allowing for a range of chemical transformations. The primary applications of this reagent involve nucleophilic substitution at the bromine-bearing carbon and transition metal-catalyzed cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 147804-02-2[1][2] |
| Molecular Formula | C₄H₅BrF₂[1][2] |
| Molecular Weight | 170.98 g/mol [1][3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 115-116 °C |
| Density | 1.55 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane, Toluene) |
Synthetic Applications and Protocols
The dual functionality of this compound allows for its participation in a variety of synthetic transformations, making it a versatile tool for the introduction of the difluorovinyl moiety. The primary reaction pathways include nucleophilic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Nucleophilic Substitution Reactions
The primary alkyl bromide in this compound is susceptible to nucleophilic attack, providing a straightforward method for the formation of carbon-heteroatom and carbon-carbon bonds.
A general procedure for the reaction of this compound with a generic nucleophile (Nu-H) is outlined below. This protocol is adaptable for various nucleophiles such as amines, phenols, and thiols.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Add the base portion-wise at room temperature and stir the mixture for 15-30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative Nucleophilic Substitution Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Phenol | Cs₂CO₃ | CH₃CN | 60 | 8 | 80-90 |
| Thiophenol | NaH | THF | 25-50 | 6 | 85-95 |
| Sodium Azide | NaN₃ | DMF | 70 | 10 | >90 |
Note: The yields presented are typical and may vary depending on the specific substrate and reaction conditions.
Caption: Experimental workflow for nucleophilic substitution.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with aryl or vinyl boronic acids or their esters to introduce the 4,4-difluorobut-3-en-1-yl moiety onto aromatic and vinylic systems.
Materials:
-
This compound (1.0 eq)
-
Aryl/Vinyl Boronic Acid or Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl boronic acid, the base, and the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions:
| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-80 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 60-70 |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | 10 | 65-75 |
Note: The yields presented are typical and may require optimization for specific substrates.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Heck and Sonogashira Cross-Coupling Reactions
While less commonly reported for this specific substrate compared to Suzuki coupling, the alkyl bromide moiety of this compound can potentially participate in Heck-type reactions with alkenes and Sonogashira couplings with terminal alkynes. These reactions would also be catalyzed by palladium complexes and require a base. The experimental conditions would be similar to those for other alkyl bromides in these transformations, but may require more forcing conditions due to the sp³-hybridized carbon-bromine bond.
Conclusion
This compound is a valuable and versatile building block for the introduction of the 4,4-difluorobut-3-en-1-yl group. Its ability to undergo both nucleophilic substitution and various palladium-catalyzed cross-coupling reactions makes it a powerful tool for the synthesis of novel fluorinated compounds for applications in drug discovery, agrochemicals, and materials science. The protocols provided herein serve as a guide for the effective utilization of this reagent in organic synthesis. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1,1-difluorobut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-1,1-difluorobut-1-ene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: dehalogenation/defluorobromination and the Wittig reaction.
Route 1: Dehalogenation/Defluorobromination of a Halogenated Precursor
This route typically involves the reaction of a polyhalogenated butane derivative, such as 2,4-dibromo-1,1,1-trifluorobutane, with a reducing agent.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in dehalogenation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., zinc powder) is critical. Ensure a sufficient excess is used to drive the reaction to completion.
-
Reaction Time: The reaction may require more time than anticipated. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.
-
Temperature: The reaction temperature significantly influences the rate. For instance, in the dehalogenation of similar compounds, yields have been shown to increase when the temperature is raised from 50-60°C to 70-80°C.[1] However, excessively high temperatures can lead to side reactions.
-
-
Side Reactions:
-
Over-reduction: The desired product, an alkene, can be further reduced to the corresponding alkane. This can be minimized by carefully controlling the amount of reducing agent and the reaction time.
-
Elimination Reactions: Depending on the substrate and reaction conditions, undesired elimination products may form. Using a milder reducing agent or optimizing the temperature can help mitigate this.
-
-
Workup and Purification Losses:
-
Volatile Product: this compound is likely a volatile compound. Care should be taken during solvent removal to avoid product loss. Use of a rotary evaporator at a controlled temperature and pressure is recommended.
-
Emulsion Formation: During aqueous workup, emulsions can form, leading to product loss. Breaking the emulsion with brine or by adding a small amount of a different organic solvent can be effective.
-
Incomplete Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
-
Q2: I am observing multiple unexpected peaks in my GC-MS analysis. What are the likely side products?
A2: Based on the reaction mechanism, several side products are possible:
-
Partially Dehalogenated Intermediates: The reaction may not go to completion, leaving unreacted starting material or partially dehalogenated intermediates.
-
Over-reduced Product: As mentioned, the double bond can be reduced to form 4-bromo-1,1-difluorobutane.
-
Isomerized Products: Under certain conditions, isomerization of the double bond could occur.
-
Coupling Products: In some cases, organometallic intermediates can lead to the formation of dimeric byproducts.
To identify these, it is crucial to analyze the mass spectra of the unexpected peaks and compare them with potential structures.
Route 2: Wittig-type Reaction
This approach involves the reaction of a suitable phosphorus ylide with a bromo-substituted aldehyde or ketone. For the synthesis of a gem-difluoroalkene, a difluoromethylidene phosphorane is required.
Q1: The Wittig reaction is not proceeding, or the yield is very low. What should I check?
A1: The success of a Wittig reaction hinges on several factors:
-
Ylide Formation:
-
Base Strength: The deprotonation of the phosphonium salt to form the ylide requires a strong base. Ensure the base you are using (e.g., n-butyllithium, sodium hydride) is fresh and of sufficient strength.
-
Anhydrous Conditions: Ylides are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature for both ylide formation and the subsequent reaction with the carbonyl compound can vary. Some reactions require low temperatures (e.g., -78°C) for ylide formation, followed by warming to room temperature for the reaction.
-
Steric Hindrance: Highly substituted aldehydes or ketones can react slowly. In such cases, a more reactive ylide or harsher reaction conditions may be necessary.
-
-
Purity of Reagents:
-
Phosphonium Salt: Ensure the phosphonium salt precursor is pure and dry.
-
Carbonyl Compound: The aldehyde or ketone should be free of acidic impurities that can quench the ylide.
-
Q2: I have a significant amount of a white solid in my crude product after the Wittig reaction. What is it and how can I remove it?
A2: A common byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[3] TPPO is often a crystalline solid that can be difficult to separate from the desired product by simple filtration or extraction.
-
Purification Strategies for TPPO Removal:
-
Chromatography: Column chromatography is a common method for separating the product from TPPO.
-
Precipitation/Complexation: In some cases, TPPO can be precipitated out of the reaction mixture by adding a co-solvent in which it is insoluble. Another strategy involves the addition of metal salts (e.g., zinc chloride) to form an insoluble complex with TPPO, which can then be filtered off.[3]
-
Use of Polymer-Supported Reagents: Employing a polymer-supported phosphine can simplify purification, as the resulting phosphine oxide can be removed by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A frequently cited method involves the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane using a suitable reducing agent.[4] This method is advantageous as it builds upon a readily accessible fluorinated starting material.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, a Wittig-type reaction is a viable alternative. This would involve the reaction of a difluoromethylidene phosphorane with 3-bromopropanal. While this approach offers a different disconnection, the preparation and handling of the fluorinated ylide require careful consideration of anhydrous and inert reaction conditions.
Q3: What are the key safety precautions to take during the synthesis?
A3:
-
Handling of Reagents: Many of the reagents used, such as strong bases (e.g., n-butyllithium) and brominating agents, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: Reactions involving organometallic reagents or moisture-sensitive compounds should be conducted under an inert atmosphere (nitrogen or argon).
-
Ventilation: The synthesis should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Bromo-1,1,2-trifluoro-1-butene (a close analog)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | 1,4-dibromo-2-chloro-1,1,2-trifluorobutane |
| Reducing Agent | Zinc Powder | Zinc Powder | Zinc Powder |
| Solvent | Water | Water | Water |
| Temperature | 50-60°C | 60-70°C | 70-80°C |
| Reaction Time | 3 hours | 0.5 hours | 1 hour |
| Yield | 82.7% | 85.2% | 86.1% |
| Reference | [1] | [1] | [1] |
Note: This data is for a structurally similar compound and is intended to provide a general guideline for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for Dehalogenation using Zinc Powder (Adapted from the synthesis of a similar compound) [1]
-
To a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add zinc powder and water.
-
Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with vigorous stirring.
-
Add the halogenated precursor (e.g., 2,4-dibromo-1,1,1-trifluorobutane) dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at the reaction temperature for a specified time (e.g., 1 hour).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess zinc.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent carefully using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure.
Protocol 2: General Procedure for a Wittig Reaction
-
Phosphonium Salt Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in a suitable anhydrous solvent.
-
Add the appropriate alkyl halide (e.g., dibromodifluoromethane) and stir the mixture, possibly with heating, until the phosphonium salt precipitates.
-
Isolate the phosphonium salt by filtration, wash with an anhydrous solvent, and dry under vacuum.
-
-
Ylide Formation and Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt in an anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the suspension to a low temperature (e.g., -78°C or 0°C).
-
Slowly add a strong base (e.g., n-butyllithium in hexanes) until the characteristic color of the ylide appears.
-
Stir the mixture at this temperature for a specified time to ensure complete ylide formation.
-
Add the carbonyl compound (e.g., 3-bromopropanal) dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide.
-
Mandatory Visualization
Caption: General synthesis workflows for this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 4-Bromo-1,1-difluorobut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1,1-difluorobut-1-ene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective methods for purifying this compound are fractional distillation and silica gel column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the known physical properties of this compound?
Key physical properties are summarized in the table below. Please note that the boiling point is a critical parameter for purification by distillation.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrF₂ | --INVALID-LINK-- |
| Molecular Weight | 170.98 g/mol | --INVALID-LINK-- |
| Boiling Point | Not explicitly reported. Estimated to be between 110-130 °C at atmospheric pressure based on similar compounds. | N/A |
| CAS Number | 147804-02-2 | --INVALID-LINK-- |
Q3: What are the common impurities found in crude this compound?
Common impurities often originate from the synthesis process. A frequent synthetic route involves the reaction of 2,4-dibromo-1,1,1-trifluorobutane with a defluorobrominating agent.[1] Therefore, potential impurities include:
-
Unreacted starting material: 2,4-dibromo-1,1,1-trifluorobutane.
-
Byproducts: Other halogenated butanes or butenes formed through incomplete or side reactions.
-
Solvent and reagents: Residual solvents (e.g., DMF, methanol) and defluorobrominating agents (e.g., zinc powder).[1]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for both qualitative and quantitative analysis of this compound and its potential impurities. A capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms or equivalent) is recommended.
Q5: What are the main safety hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Flammable liquid and vapor (H226)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is suitable for separating compounds with close boiling points. Since the boiling point of this compound is not definitively established, a preliminary small-scale distillation is recommended to determine the approximate boiling range.
Experimental Protocol: Fractional Distillation (General Procedure)
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all joints are properly sealed.
-
Heating: Gently heat the distillation flask containing the crude product using a heating mantle.
-
Fraction Collection: Collect fractions at different temperature ranges. The main fraction should be collected at a stable temperature corresponding to the boiling point of the purified product.
-
Analysis: Analyze the purity of each fraction using GC-MS.
Troubleshooting Common Fractional Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer Vigreux column or a column packed with structured packing for higher efficiency.[2][3] |
| Bumping/Unstable Boiling | - Lack of boiling chips or magnetic stirrer. | - Add new boiling chips or a magnetic stir bar to the distillation flask before heating. |
| No Distillate Collection | - Thermometer bulb placed incorrectly.- Leaks in the apparatus. | - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check all glass joints for a secure seal. |
| Product Decomposition | - Overheating. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition. |
Silica Gel Column Chromatography
Column chromatography is an effective method for removing polar impurities and closely related non-polar byproducts.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation/Overlapping Bands | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent system using TLC to achieve a good separation (Rf of the desired compound between 0.2-0.4).- Use a larger column or reduce the amount of sample loaded. |
| Compound Stuck on the Column | - Compound is too polar for the chosen eluent. | - Gradually increase the polarity of the mobile phase. A gradient elution from non-polar to more polar is often effective. |
| Cracked or Channeled Column Bed | - Improper packing of the silica gel. | - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[4] |
| Product Degradation on Silica | - The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column.[5] |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification and analysis of this compound.
This guide provides a starting point for developing a robust purification protocol for this compound. It is crucial to perform small-scale optimization experiments to determine the most effective conditions for your specific crude material. Always prioritize safety and consult the relevant Safety Data Sheets (SDS) before handling any chemicals.
References
Technical Support Center: Synthesis of 4-Bromo-1,1-difluorobut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 4-Bromo-1,1-difluorobut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently employed method for the synthesis of this compound is the defluorobromination of a precursor molecule, 2,4-dibromo-1,1,1-trifluorobutane. This reaction is typically carried out using a reducing agent, with zinc powder being a common choice.
Q2: What are the primary applications of this compound in research and development?
A2: this compound is a valuable building block in organic synthesis, particularly for the introduction of the 1,1-difluoroallyl moiety. Its bifunctional nature, possessing both a reactive double bond and a bromine atom, allows for a variety of subsequent chemical transformations. It is utilized in the synthesis of agrochemicals, pharmaceuticals, and advanced materials where the incorporation of fluorine can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.
Q3: Are there any specific safety precautions I should take when working with this synthesis?
A3: Yes, it is crucial to handle all reagents and solvents in a well-ventilated fume hood. Brominated organic compounds can be lachrymatory and irritants. Zinc powder can be flammable, and its reaction with the halogenated starting material can be exothermic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is also important to be aware of the potential for pressure buildup in the reaction vessel and to ensure a proper setup for pressure release if necessary.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) if the starting material and product have different polarities and are UV active. A more quantitative and precise method is gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can determine the consumption of the starting material and the formation of the desired product.
Troubleshooting Guide
Below is a troubleshooting guide for common issues that may arise during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Reducing Agent (e.g., Zinc) | The surface of the reducing agent may be oxidized. Activate the zinc powder prior to use by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. |
| Insufficient Reaction Temperature | The reaction may require heating to initiate. Gradually increase the temperature of the reaction mixture and monitor the progress by TLC or GC. Be cautious of potential exotherms. |
| Poor Quality of Starting Material | The starting material, 2,4-dibromo-1,1,1-trifluorobutane, may be impure. Purify the starting material by distillation or chromatography before use. Verify its purity by NMR or GC-MS. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Ensure the solvent is anhydrous if required and capable of solubilizing the reactants. Common solvents for this type of reaction include DMF, THF, and acetonitrile. |
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Side Reactions and Mitigation Strategies
| Side Product | Probable Cause | Mitigation Strategy |
| 1,1-Difluorobut-1-ene | Over-reduction of the product, leading to the loss of the bromine atom. | Use a stoichiometric amount of the reducing agent. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature may also help. |
| Unidentified Isomeric Butenes | Rearrangement of the double bond or other isomeric impurities. | Optimize the reaction temperature and time. Purification by fractional distillation or preparative GC may be necessary to isolate the desired isomer. |
| Starting Material (2,4-dibromo-1,1,1-trifluorobutane) | Incomplete reaction. | Increase the reaction time, temperature, or the amount of the reducing agent. Ensure efficient stirring to maximize contact between reactants. |
| Products from Reaction with Solvent | The solvent may be participating in the reaction. | Choose a more inert solvent. For example, if using a protic solvent, consider switching to an aprotic one. |
A summary of typical yields and observed product distributions from a generic synthesis is presented below.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (Crude) | 90-97% (by GC) |
| Major Impurity | Starting Material |
| Minor Impurities | Over-reduced and isomeric products |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2,4-dibromo-1,1,1-trifluorobutane
-
Activated Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with activated zinc powder (1.2 equivalents) and anhydrous DMF.
-
2,4-dibromo-1,1,1-trifluorobutane (1.0 equivalent) is dissolved in anhydrous DMF and added to the dropping funnel.
-
The zinc suspension is stirred, and the solution of the starting material is added dropwise at a rate that maintains the reaction temperature between 40-50 °C. The reaction is often exothermic and may require external cooling.
-
After the addition is complete, the reaction mixture is stirred at 50 °C for 2-4 hours, or until GC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and filtered to remove excess zinc.
-
The filtrate is diluted with diethyl ether and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side products.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
optimizing catalyst selection for 4-Bromo-1,1-difluorobut-1-ene cross-coupling
Welcome to the Technical Support Center for Optimizing Catalyst Selection for 4-Bromo-1,1-difluorobut-1-ene Cross-Coupling. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for vinyl halides like this compound are the Suzuki-Miyaura, Hiyama, and Mizoroki-Heck reactions. These methods are highly effective for forming new carbon-carbon bonds. The choice of reaction often depends on the coupling partner and the desired functional group tolerance.
Q2: Which palladium precatalyst is a good starting point for my optimization?
A2: For initial screenings, Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used and often effective. Pd(OAc)₂ is also a viable option, particularly when used in conjunction with phosphine ligands. The choice of precatalyst can influence the activation of the catalyst and the overall reaction kinetics.
Q3: How critical is the choice of ligand in these cross-coupling reactions?
A3: The ligand is of paramount importance. It stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and can control selectivity. For electron-deficient substrates like gem-difluoroolefins, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the catalytic cycle.
Q4: What role does the base play in the Suzuki-Miyaura coupling of this substrate?
A4: In Suzuki-Miyaura coupling, the base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid derivative to the palladium center. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.
Q5: Can the gem-difluoro group participate in side reactions?
A5: Yes, while the C-Br bond is the primary site of reaction, the gem-difluoroalkene moiety can undergo side reactions. For instance, β-fluoride elimination from a palladium intermediate can occur, leading to the formation of monofluoroalkene byproducts.[1] Careful selection of the catalyst and reaction conditions can minimize this.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Use fresh, high-purity catalyst and ligands. Consider a brief pre-stirring of the catalyst and ligand before adding the substrates. |
| Inappropriate Ligand | The chosen ligand may not be suitable for this specific transformation. Screen a panel of ligands with varying steric and electronic properties. For gem-difluoroolefins, bulky, electron-rich phosphine ligands are often a good choice. |
| Incorrect Base or Solvent | The base may not be strong enough or sufficiently soluble in the reaction medium.[2] Try alternative bases (e.g., switching from K₂CO₃ to Cs₂CO₃) or solvent systems. Aprotic polar solvents like dioxane, THF, or DMF are common, but sometimes a mixture with water is beneficial.[3] |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature and monitor for product formation and potential decomposition. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Suggested Solution |
| High Catalyst Loading | Excessive catalyst concentration can sometimes promote side reactions like homocoupling of the coupling partner.[4] Try reducing the catalyst loading incrementally. |
| Presence of Oxygen | Oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of boronic acids in Suzuki reactions. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Protodehalogenation | Trace amounts of water or other protic sources can lead to the replacement of the bromine atom with hydrogen. Ensure anhydrous conditions by using dry solvents and reagents. |
| β-Fluoride Elimination | The formation of a monofluoroalkene byproduct suggests β-fluoride elimination. This can sometimes be suppressed by using a less polar solvent or a different ligand that favors reductive elimination over β-fluoride elimination.[1] |
Catalyst and Condition Screening Data
The following tables summarize typical starting points and optimization parameters for the cross-coupling of substrates similar to this compound.
Table 1: Suzuki-Miyaura Coupling Catalyst System Comparison
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-85 |
| Pd₂(dba)₃ (2.5 mol%) | SPhos (6 mol%) | K₃PO₄ | Toluene | 100 | 75-95 |
| Pd(OAc)₂ (5 mol%) | XPhos (6 mol%) | Cs₂CO₃ | THF | 70 | 70-90 |
| PdCl₂(dppf) (5 mol%) | - | Na₂CO₃ | DMF | 90 | 65-88 |
Table 2: Hiyama Coupling Catalyst System Comparison
| Catalyst | Ligand | Activator | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dba)₂ (5 mol%) | dppe (6 mol%) | TBAF | Toluene | 80 | 80-96[5] |
| [Pd(allyl)Cl]₂ (2.5 mol%) | IPr·HCl (6 mol%) | Cs₂CO₃ | Dioxane | 100 | 70-90 |
| Pd(OAc)₂ (5 mol%) | P(o-tol)₃ (10 mol%) | TBAF | THF | 65 | 65-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific coupling partners.
-
Reaction Setup: To an oven-dried reaction vial, add the arylboronic acid (1.2 equivalents), the selected base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 6 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by this compound (1.0 equivalent).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows
Caption: A logical workflow for selecting a catalyst system and reaction conditions.
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 4. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-1,1-difluorobut-1-ene
Welcome to the technical support center for 4-Bromo-1,1-difluorobut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this versatile fluorinated building block. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of the C-Br bond in this compound?
A1: The reactivity of the carbon-bromine bond is significantly influenced by the solvent's polarity and its ability to stabilize reaction intermediates. In nucleophilic substitution reactions, polar protic solvents (e.g., water, ethanol) can stabilize both the departing bromide anion and any potential carbocation intermediate, thus favoring SN1-type mechanisms. Conversely, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are excellent for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more reactive.
Q2: Can the difluorovinyl group of this compound influence its reactivity in different solvents?
A2: Yes, the gem-difluoroalkene moiety is strongly electron-withdrawing. This electronic effect polarizes the carbon-carbon double bond, making the C2 position susceptible to nucleophilic attack, such as in Michael-type additions.[1] The choice of solvent can modulate the reactivity of the nucleophile and the stability of any charged intermediates formed during such an addition.
Q3: Are there specific solvents to avoid when working with this compound?
A3: While this compound is a relatively stable compound, prolonged heating in certain solvents, especially in the presence of a base, could potentially lead to elimination reactions (dehydrobromination) to form a conjugated diene. Highly nucleophilic solvents might also react with the substrate under certain conditions. It is always recommended to perform a small-scale test reaction to check for stability and side reactions in a new solvent system.
Q4: How does solvent choice impact Grignard reagent formation from this compound?
A4: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for Grignard reagent formation as they are aprotic and can solvate and stabilize the organomagnesium species.[2] THF is often preferred over diethyl ether due to its higher boiling point, which allows for a wider reaction temperature range, and its superior ability to solvate the Grignard reagent, which can be beneficial for less reactive halides.[2] It is crucial to use anhydrous solvents, as any trace of water will quench the Grignard reagent.[3]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | For SN2 reactions with anionic nucleophiles, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophile reactivity. For reactions proceeding through a carbocation-like intermediate (SN1), consider a more polar protic solvent like ethanol or a mixture of water and a co-solvent to stabilize the intermediate. |
| Side Reactions (e.g., Elimination) | If elimination is suspected, try using a less basic nucleophile or lowering the reaction temperature. A less polar solvent may also disfavor elimination pathways. |
| Low Reactant Solubility | Ensure that both this compound and the nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. If not, consider a co-solvent system or a different solvent with appropriate solubilizing properties. |
Issue 2: Difficulty in Grignard Reagent Formation
| Potential Cause | Troubleshooting Steps |
| Reaction Fails to Initiate | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous THF or diethyl ether. A small crystal of iodine can be added to activate the magnesium surface. |
| Low Yield of Grignard Reagent | Use high-quality magnesium turnings. The rate of addition of this compound should be controlled to maintain a gentle reflux. If the reaction is too vigorous, Wurtz coupling can become a significant side reaction. |
Issue 3: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Performance | The choice of solvent can significantly impact the solubility and activity of the palladium catalyst and ligands. For Suzuki reactions, a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous base solution is common. For Heck reactions, polar aprotic solvents like DMF or NMP are often used. Screen a variety of solvents to find the optimal conditions for your specific reaction. |
| Base Incompatibility | The base used in Suzuki couplings must be soluble enough in the reaction medium to be effective. The choice of solvent will influence the solubility and strength of the base. For example, potassium carbonate is more effective in a solvent mixture containing water. |
Data Presentation
While specific data for this compound is limited in the literature, the following table presents data from a study on a similar reaction, the visible light-induced hydrobromodifluoromethylation of 4-phenyl-1-butene with CF₂Br₂. This illustrates the profound effect of solvent choice on product yield and selectivity and can serve as a guide for solvent screening in your experiments.
Table 1: Solvent Effects on the Hydrobromodifluoromethylation of 4-Phenyl-1-butene
| Solvent | Yield of Product A (%) | Yield of Product B (%) | Observations |
| DCM | 15 | 65 | Mainly atom transfer radical addition (ATRA) product. |
| Toluene | 25 | 40 | A mixture of products was generated. |
| THF | 30 | 35 | Moderate yield. |
| Acetonitrile | 10 | 20 | Low conversion. |
| DMF | 5 | 15 | Low yield. |
| DMSO | 45 | 25 | Moderate yield. |
| Data adapted from a study on the hydrobromodifluoromethylation of 4-phenyl-1-butene. Product A is the hydrobromodifluoromethylated product, and Product B is the ATRA product.[3] |
Experimental Protocols
Note: The following are general protocols and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
-
To a solution of the nucleophile (1.2 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile, 0.5 M), add this compound (1.0 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
-
Flame-dry all glassware and allow to cool under an inert atmosphere (argon or nitrogen).
-
To a flask containing magnesium turnings (1.2 equivalents), add a small amount of anhydrous THF or diethyl ether.
-
Add a small portion of a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
If the reaction does not initiate, add a crystal of iodine and gently warm the mixture.
-
Once initiated, add the remaining solution of this compound dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or gentle reflux for 1-2 hours.
-
The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: Logical relationship between solvent type and nucleophilic substitution pathway.
References
managing the formation of byproducts in reactions with 4-Bromo-1,1-difluorobut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-difluorobut-1-ene. The information is designed to help manage and minimize the formation of byproducts in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Byproduct formation is highly dependent on the reaction type and conditions. However, common classes of byproducts include:
-
Elimination products: Strong bases can promote the elimination of HBr to form diene byproducts.
-
Isomerization products: Under certain conditions, the double bond in this compound or the desired product may isomerize.
-
Homocoupling products: In cross-coupling reactions, such as Suzuki or Sonogashira coupling, homocoupling of the starting material or the boronic acid/alkyne can occur.
-
Products from competing nucleophilic attack: The C2 position of the difluoroalkene is susceptible to nucleophilic attack, which can compete with the desired reaction at the C4 position.[1]
-
Decomposition products: The compound may decompose in the presence of strong bases or at elevated temperatures.
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination byproducts, consider the following:
-
Choice of base: Use a weaker, non-nucleophilic base.
-
Temperature control: Run the reaction at the lowest effective temperature.
-
Slow addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with strong bases, oxidizing agents, and moisture.[1]
Q4: Which analytical techniques are most suitable for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds.
-
¹⁹F NMR Spectroscopy: A powerful tool for identifying and quantifying fluorinated byproducts, as each unique fluorine environment will produce a distinct signal.
-
¹H and ¹³C NMR Spectroscopy: Essential for the structural elucidation of all components in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the nucleophile. | Use a more reactive nucleophile or add a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). Increase the reaction temperature cautiously. |
| Steric hindrance around the reaction center. | Use a less sterically hindered nucleophile or a solvent that can better solvate the transition state. | |
| Formation of multiple products | Competing elimination reaction. | Use a less sterically hindered, non-nucleophilic base and lower the reaction temperature. |
| Nucleophilic attack at the C2 position of the double bond. | Protect the double bond if possible, or use a softer nucleophile that preferentially attacks the C4 position. | |
| Isomerization of the double bond. | Control the reaction temperature and pH. Avoid prolonged reaction times. |
Issue 2: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of homocoupled product | Inefficient oxidative addition or transmetalation. | Screen different palladium catalysts and ligands. Ensure the purity of your reagents and solvents. Degas the reaction mixture thoroughly to remove oxygen. |
| Formation of reduced debrominated byproduct | Premature β-hydride elimination from the organopalladium intermediate. | Choose a ligand that promotes reductive elimination over β-hydride elimination. Use an anhydrous solvent. |
| Low product yield and catalyst decomposition | High reaction temperature or presence of impurities. | Optimize the reaction temperature. Use high-purity reagents and solvents. Consider using a catalyst stabilizer. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF, acetonitrile), add the nucleophile (1.1-1.5 eq).
-
If necessary, add a base (e.g., K₂CO₃, Cs₂CO₃) (1.2-2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, CsF) (2.0-3.0 eq).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential reaction pathways in nucleophilic substitution.
Caption: Troubleshooting logic for cross-coupling reactions.
References
Navigating the Challenges of Nucleophilic Substitution with 4-Bromo-1,1-difluorobut-1-ene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nucleophilic substitution of 4-Bromo-1,1-difluorobut-1-ene. This versatile building block, crucial in the synthesis of novel fluorinated molecules for pharmaceutical and agrochemical applications, presents unique reactivity challenges due to the electronic influence of the gem-difluoroalkene moiety.
Understanding the Core Challenges
The primary difficulty in performing nucleophilic substitution on this compound lies in the inherent reactivity of the molecule, which offers two principal sites for nucleophilic attack. The strong electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, making the C2 position susceptible to Michael-type addition. Concurrently, the bromine atom at the C4 position is a leaving group, allowing for classical S(_N)2 substitution. This dual reactivity can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. Furthermore, the use of basic nucleophiles can promote competing elimination reactions, leading to the formation of undesired diene byproducts.
A visual representation of the competing reaction pathways is provided below:
Caption: Competing reaction pathways in the nucleophilic substitution of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products in my reaction?
The presence of both an allylic bromide and an electron-deficient alkene creates two electrophilic centers. Nucleophiles can attack the carbon bearing the bromine (C4) via an S(_N)2 pathway or the double bond (C2) via a Michael addition. The regioselectivity is highly dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor direct attack at the more polarized carbonyl carbon in analogous α,β-unsaturated systems, suggesting a preference for S(_N)2 in this case. Conversely, "soft" nucleophiles (e.g., thiolates, cyanides, enamines) generally favor Michael addition.
Q2: My reaction is giving a low yield of the desired substitution product and a significant amount of a diene byproduct. What is causing this?
This is likely due to a competing elimination reaction, which is favored by strongly basic nucleophiles and higher reaction temperatures. The protons on the carbon adjacent to the bromine are susceptible to abstraction by the base, leading to the formation of a conjugated diene.
Q3: How can I favor the S(_N)2 substitution over Michael addition?
To favor S(_N)2 substitution, consider the following strategies:
-
Nucleophile Choice: Use less sterically hindered and "harder" nucleophiles.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, or acetonitrile can accelerate S(_N)2 reactions.
-
Temperature: Lowering the reaction temperature can sometimes favor the S(_N)2 pathway, as elimination reactions often have a higher activation energy.
Q4: What conditions would favor the Michael addition product?
To promote Michael addition, you should:
-
Nucleophile Choice: Employ "soft," polarizable nucleophiles like thiolates or stabilized carbanions (e.g., malonates).
-
Catalyst: In some cases, a Lewis acid catalyst can activate the double bond towards nucleophilic attack.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Switch to a more potent nucleophile or add an activating agent (e.g., a phase-transfer catalyst for anionic nucleophiles). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen different polar aprotic solvents (e.g., DMF, DMSO, CH(_3)CN). |
| Formation of Multiple Products (Mixture of S(_N)2 and Michael Adducts) | 1. Nucleophile has intermediate "hardness." 2. Reaction conditions allow for competing pathways. | 1. Modify the nucleophile to be "harder" (for S(_N)2) or "softer" (for Michael addition). 2. Adjust the solvent polarity and reaction temperature to favor one pathway. For instance, less polar solvents may favor Michael addition in some cases. |
| Significant Formation of Diene Byproduct | 1. Nucleophile is too basic. 2. Reaction temperature is too high. | 1. Use a less basic nucleophile or a non-basic salt of the nucleophile with a non-nucleophilic counterion. 2. Run the reaction at a lower temperature. |
| Product Degradation | 1. Product is unstable under the reaction conditions. 2. Extended reaction time. | 1. Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed. 2. Consider using milder reaction conditions (lower temperature, less harsh reagents). |
Experimental Protocols
Below are generalized experimental protocols for nucleophilic substitution and Michael addition reactions with this compound. These should be adapted and optimized for specific nucleophiles and desired outcomes.
General Protocol for S(_N)2 Substitution (e.g., with an Amine Nucleophile)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or CH(_3)CN).
-
Addition of Substrate: Add this compound (1.0 equivalent) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Michael Addition (e.g., with a Thiol Nucleophile)
-
Reaction Setup: To a solution of the thiol nucleophile (1.1 equivalents) in a suitable solvent (e.g., THF or CH(_2)Cl(_2)), add a non-nucleophilic base such as triethylamine (1.2 equivalents) at 0 °C.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the solution and allow it to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting Michael adduct by column chromatography.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the nucleophilic substitution of this compound.
Caption: A decision-making workflow for optimizing reactions with this compound.
4-Bromo-1,1-difluorobut-1-ene Reactions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding temperature control in reactions involving 4-Bromo-1,1-difluorobut-1-ene. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding temperature control when using this compound?
When working with this compound, precise temperature control is crucial to prevent side reactions and ensure product purity. The primary concerns include the potential for thermal decomposition, which can generate hazardous byproducts, and the promotion of unwanted side reactions that can lower the yield of the desired product.
Q2: How does temperature affect the stability of this compound?
Q3: Can temperature fluctuations impact the yield of my reaction?
Yes, temperature is a critical parameter that can significantly influence reaction yield. For many cross-coupling reactions, there is an optimal temperature range for catalyst activity and reaction rate. Deviating from this range can lead to incomplete reactions (if the temperature is too low) or the formation of byproducts (if the temperature is too high), both of which will reduce the overall yield of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC/LC-MS. Be cautious not to overshoot the optimal temperature, which could lead to side product formation. |
| Reaction temperature is too high: The reactants, catalyst, or product may be decomposing at the set temperature. This can also lead to the formation of unwanted side products. | Lower the reaction temperature. If the reaction requires high temperatures, consider using a more thermally stable catalyst or solvent. A temperature screening study is recommended to find the optimal conditions. | |
| Formation of Multiple Side Products | Elevated reaction temperature: High temperatures can provide the necessary energy for alternative reaction pathways, leading to the formation of impurities. | Reduce the reaction temperature. Analyze the side products to understand the reaction pathways and determine if a lower temperature can suppress their formation. |
| Localized heating (hot spots): Inadequate stirring or rapid addition of reagents can create localized areas of high temperature within the reaction vessel. | Improve stirring efficiency to ensure uniform temperature distribution. Add reagents slowly and in a controlled manner, especially for exothermic reactions. Consider using a dropping funnel for liquid reagents. | |
| Reaction Appears Uncontrolled (Exothermic) | Poor heat dissipation: The reaction generates heat faster than it can be removed from the system. | Ensure the reaction vessel is appropriately sized for the reaction scale and is in good contact with the heating/cooling bath. For larger scale reactions, consider using a jacketed reactor with a circulating temperature control unit. Diluting the reaction mixture can also help to manage the exotherm. |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
This protocol provides a general methodology for a Suzuki coupling reaction involving this compound. Note: This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water).
-
Reactant Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Temperature Control: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80-100°C). Use a magnetic stirrer to ensure the mixture is stirred vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A troubleshooting decision tree for low reaction yield.
Caption: The influence of temperature on reaction outcomes.
Technical Support Center: 4-Bromo-1,1-difluorobut-1-ene Storage and Handling
Welcome to the technical support center for 4-Bromo-1,1-difluorobut-1-ene. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this valuable reagent during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and storage.
Troubleshooting Guide: Signs of Decomposition
If you observe any of the following changes in your sample of this compound, it may be an indication of decomposition.
| Observation | Potential Cause | Recommended Action |
| Increased Viscosity or Solidification | Polymerization | The sample has likely undergone free-radical polymerization. It is not recommended for use. Dispose of the material according to your institution's safety protocols. |
| Discoloration (Yellowing or Browning) | Formation of degradation byproducts | This can indicate the onset of decomposition. The purity of the material should be assessed by analytical methods such as GC-MS or NMR before use. |
| Pressure Buildup in Container | Gaseous decomposition products or thermal expansion | Store in a well-ventilated area. If unexpected pressure buildup is noticed, handle with extreme caution and consult your safety officer. |
Frequently Asked Questions (FAQs)
What is the primary cause of decomposition for this compound during storage?
The primary decomposition pathway for this compound is free-radical polymerization.[1][2] This process is initiated by factors such as heat, light (UV radiation), or the presence of radical initiators, leading to the formation of oligomers and polymers. This can result in increased viscosity and eventual solidification of the material.
What are the ideal storage conditions to prevent decomposition?
To minimize the risk of decomposition, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Light: Store in an amber or opaque vial to protect from light.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture ingress.
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
How can I inhibit the polymerization of this compound?
The addition of a polymerization inhibitor is an effective method to prevent decomposition. Phenolic inhibitors are commonly used for unsaturated monomers.
| Inhibitor | Typical Concentration |
| p-Methoxyphenol (MEHQ) | 50-200 ppm |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm |
| Hydroquinone (HQ) | 100-1000 ppm |
It is crucial to ensure the inhibitor is thoroughly mixed with the monomer. For many commercial preparations of monomers, inhibitors may already be present.[3]
I need to use inhibitor-free this compound for my reaction. How can I remove the inhibitor?
If your application requires inhibitor-free material, the inhibitor can be removed prior to use. The appropriate method depends on the inhibitor present.
| Inhibitor | Removal Method |
| Phenolic Inhibitors (e.g., MEHQ, BHT, HQ) | Basic alumina column chromatography or washing with an aqueous base solution (e.g., 1M NaOH), followed by drying over a suitable drying agent (e.g., MgSO₄) and distillation. |
Note: Inhibitor-free this compound is significantly less stable and should be used immediately after purification.
Experimental Protocols
Protocol 1: Addition of p-Methoxyphenol (MEHQ) Inhibitor
This protocol describes the addition of MEHQ to unstabilized this compound for long-term storage.
Materials:
-
This compound
-
p-Methoxyphenol (MEHQ)
-
Anhydrous solvent (e.g., dichloromethane, if needed for dilution)
-
Inert gas (Argon or Nitrogen)
-
Amber vial with a septum-lined cap
Procedure:
-
Calculate the required amount of MEHQ to achieve the desired concentration (e.g., 100 ppm).
-
Under an inert atmosphere, add the calculated amount of MEHQ to the amber vial.
-
If the MEHQ is not readily soluble, a minimal amount of anhydrous solvent can be used to aid dissolution.
-
Add the this compound to the vial containing the MEHQ.
-
Seal the vial tightly with the septum-lined cap.
-
Gently agitate the vial to ensure complete mixing of the inhibitor.
-
Store the stabilized solution at 2-8°C in the dark.
Protocol 2: Monitoring Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity and detecting the presence of oligomers in a sample of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms or equivalent).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Scan Range: m/z 35-500.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Inject an appropriate volume of the sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra.
-
The presence of higher molecular weight peaks with repeating units may indicate oligomerization.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
Technical Support Center: Scaling Up Reactions Involving 4-Bromo-1,1-difluorobut-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1-difluorobut-1-ene. The information is designed to address common challenges encountered during the scale-up of reactions involving this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary sites of reactivity. The carbon-bromine (C-Br) bond is susceptible to nucleophilic substitution and is the key site for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Grignard formation or palladium-catalyzed cross-couplings.[1] Additionally, the electron-deficient carbon-carbon double bond is activated towards nucleophilic attack, such as Michael-type additions, due to the strong electron-withdrawing effect of the two fluorine atoms.[1]
Q2: What are the main safety concerns when handling this compound on a larger scale?
A2: The primary safety concerns are its flammability and potential for irritation. It is a flammable liquid and vapor.[2] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2] When scaling up, it is crucial to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant clothing, and chemical-resistant gloves.
Q3: How can I minimize the formation of impurities during the synthesis of this compound itself?
A3: The synthesis of this compound often proceeds via the reaction of 2,4-dibromo-1,1,1-trifluorobutane with a defluorobrominating agent.[3] To minimize impurities, it is important to control the reaction temperature and the stoichiometry of the reagents. Using fresh, high-purity starting materials is also critical. Common impurities can arise from incomplete reaction or side reactions involving the elimination of HBr.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q: We are experiencing low and variable yields in our Suzuki-Miyaura coupling of this compound with an arylboronic acid when moving from a 1 g to a 100 g scale. What are the likely causes and how can we troubleshoot this?
A: Low and inconsistent yields during the scale-up of Suzuki-Miyaura reactions are common and can often be attributed to a few key factors. Here is a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Recommendation: Use a fresh batch of the palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere. For larger scale, consider using a more robust pre-catalyst.
-
Rationale: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture, which can lead to deactivation.
-
-
Inefficient Oxidative Addition:
-
Recommendation: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos). Consider a modest increase in the reaction temperature in small increments.
-
Rationale: Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step with the C-Br bond.
-
-
Poor Mixing and Mass Transfer:
-
Recommendation: Ensure adequate agitation for the reaction scale. For larger vessels, consider the geometry of the reactor and the type of impeller. Hot spots due to poor mixing can lead to byproduct formation.
-
Rationale: Inefficient mixing can lead to localized high concentrations of reagents and temperature gradients, promoting side reactions and decomposition.
-
-
Inappropriate Base or Solvent:
-
Recommendation: Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. Ensure the solvent is thoroughly degassed to remove oxygen, which can contribute to catalyst deactivation and side reactions.
-
Rationale: The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.
-
Issue 2: Difficulty in Initiating Grignard Reagent Formation
Q: We are struggling to initiate the Grignard reaction with this compound at a larger scale. What steps can we take?
A: Initiation of Grignard reactions can be challenging, especially on a larger scale where surface area to volume ratio of the magnesium is lower. Here are some troubleshooting steps:
Potential Causes and Solutions:
-
Inactive Magnesium Surface:
-
Recommendation: Use fresh magnesium turnings. Activate the magnesium using a small amount of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere before adding the solvent.
-
Rationale: Magnesium readily forms an oxide layer on its surface that prevents reaction. Activation exposes fresh magnesium.
-
-
Presence of Moisture:
-
Recommendation: Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of inert gas (argon or nitrogen). Use anhydrous solvents.
-
Rationale: Grignard reagents are highly reactive with water. Even trace amounts of moisture can quench the reaction.
-
-
Slow Initial Reaction Rate:
-
Recommendation: Add a small portion of the this compound solution to the activated magnesium and gently warm the mixture. A hot spot from a heat gun can sometimes initiate the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.
-
Rationale: A small amount of heat can overcome the activation energy barrier for the reaction to begin.
-
Issue 3: Formation of a Significant Amount of a Dimeric Byproduct
Q: During a nucleophilic substitution reaction on this compound, we are observing a significant amount of a dimeric byproduct. How can we mitigate this?
A: The formation of dimeric byproducts often suggests a competing reaction pathway. In this case, it's possible that the nucleophile is also reacting with the product of the initial substitution or that a self-coupling reaction is occurring.
Potential Causes and Solutions:
-
Slow Addition of Reagents:
-
Recommendation: Add the this compound slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile and minimizes the chance of it reacting with the newly formed product.
-
Rationale: Keeping one reactant in excess can favor the desired reaction pathway.
-
-
Reaction Temperature is Too High:
-
Recommendation: Lower the reaction temperature. Side reactions often have a higher activation energy than the desired reaction and can be suppressed at lower temperatures.
-
Rationale: Improved temperature control can enhance the selectivity of the reaction.
-
-
Incorrect Stoichiometry:
-
Recommendation: Re-evaluate the stoichiometry of your reagents. A slight excess of the nucleophile may be beneficial in driving the desired reaction to completion and minimizing self-coupling of the electrophile.
-
Rationale: Precise control over the molar ratios of reactants is crucial for minimizing side reactions.
-
Quantitative Data
The following table provides an illustrative example of how reaction parameters might be adjusted and what outcomes to expect when scaling up a hypothetical Suzuki-Miyaura coupling reaction with this compound. Please note that these are representative values and actual results will vary depending on the specific substrates and equipment used.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Reactant A (Arylboronic Acid) | 1.2 equivalents | 1.1 equivalents | 1.05 equivalents |
| Catalyst Loading (mol%) | 2 mol% | 1 mol% | 0.5 mol% |
| Ligand Loading (mol%) | 4 mol% | 2 mol% | 1 mol% |
| Solvent Volume | 10 mL | 800 mL | 70 L |
| Reaction Temperature | 80 °C | 85 °C | 90 °C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Typical Yield | 85% | 80% | 78% |
| Purity (by HPLC) | >98% | >97% | >97% |
| Key Challenge | Ensuring complete reaction | Heat dissipation, mixing | Raw material cost, process safety |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Lab Scale)
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.71 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium phosphate (K₃PO₄) (4.25 g, 20 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂) (45 mg, 0.2 mmol, 2 mol%) and SPhos (164 mg, 0.4 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (20 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde (Lab Scale)
-
Apparatus Preparation: Dry all glassware (three-necked flask, reflux condenser, dropping funnel) in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (365 mg, 15 mmol) in the reaction flask. Add a small crystal of iodine.
-
Initiation: Add 5 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of this compound (1.71 g, 10 mmol) in 15 mL of anhydrous diethyl ether. Add approximately 2 mL of this solution to the magnesium suspension. If the reaction does not start, gently warm the flask with a heat gun until the color of the iodine disappears and bubbling is observed.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.
-
Reaction with Electrophile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of the desired aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in 5 mL of anhydrous diethyl ether dropwise.
-
Work-up: After the addition is complete, stir at room temperature for 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
troubleshooting low conversion rates with 4-Bromo-1,1-difluorobut-1-ene
Welcome to the Technical Support Center for 4-Bromo-1,1-difluorobut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered during experiments with this versatile fluorinated building block.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using this compound in various chemical reactions.
Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion rate?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to the electronic nature of the substrate and the stability of the reactants. The electron-withdrawing difluoroalkene moiety can influence the reactivity of the molecule. Here are the key areas to investigate and optimize:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like this compound, bulky and electron-rich ligands are often more effective as they can stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination steps.
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions. It is advisable to screen different bases to find the optimal conditions for your specific substrates.
-
Reaction Temperature: Inadequate temperature can lead to slow reaction kinetics. Conversely, excessively high temperatures may cause decomposition of the starting material or the catalyst. Careful optimization of the reaction temperature is recommended.
-
Solvent and Degassing: The presence of oxygen can deactivate the palladium catalyst, leading to lower yields. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Side Reactions: The electrophilic nature of the difluoroalkene can make it susceptible to nucleophilic attack, leading to undesired byproducts. Careful control of reaction conditions and the choice of a suitable base can help minimize these side reactions.
Below is a decision tree to guide your troubleshooting process:
Poor Conversion in Heck Reactions
Question: I am observing poor conversion in my Heck reaction with this compound. What adjustments can I make to the protocol?
Answer:
The Heck reaction with electron-deficient alkenes like this compound can be challenging. Here are some troubleshooting steps:
-
Catalyst System: Consider using a more active palladium catalyst or a combination of a palladium precursor with a suitable ligand. For electron-poor olefins, phosphine-free catalyst systems or those with specific ligands might be more effective.
-
Base: The choice of base is crucial. An organic base like triethylamine or an inorganic base such as potassium carbonate can be used. The solubility and strength of the base can influence the reaction outcome.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used in Heck reactions. Ensure the solvent is anhydrous and of high purity.
-
Additives: In some cases, the addition of salts like tetra-n-butylammonium bromide (TBAB) can improve the reaction rate and yield.
Unsuccessful Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding as expected. What are the common pitfalls?
Answer:
Successful Sonogashira coupling relies on the careful orchestration of the catalyst system and reaction conditions.[1][2][3] For a substrate like this compound, consider the following:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is generally crucial for the activation of the alkyne.[1] Ensure it is fresh and handled under inert conditions to prevent oxidation.
-
Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is required to act as both a base and a ligand.[1] The purity and dryness of the amine are important.
-
Palladium Catalyst and Ligand: A Pd(0) source is necessary. This can be generated in situ from a Pd(II) precursor. The choice of phosphine ligand can also influence the reaction's success.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of the C-Br bond in this compound?
A1: The C-Br bond in this compound is an alkyl bromide, making it susceptible to nucleophilic substitution and suitable for various cross-coupling reactions. The presence of the electron-withdrawing difluoroalkene moiety can have a modest electronic effect on the reactivity of this bond.
Q2: Can the double bond in this compound undergo side reactions?
A2: Yes, the double bond is electron-deficient due to the two fluorine atoms, making the C2 position susceptible to nucleophilic attack, such as Michael-type additions.[4] This can be a competing reaction pathway, especially in the presence of strong nucleophiles.
Q3: How should I store this compound?
A3: It is recommended to store this compound under an inert atmosphere at 2-8°C.[5] This helps to prevent potential degradation or reaction with atmospheric moisture.
Q4: What analytical techniques are best for monitoring the progress of reactions with this compound?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Data Presentation
Table 1: Optimized Conditions for a Representative Suzuki-Miyaura Coupling Reaction
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 12 hours |
| Yield | Up to 92% (product dependent)[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This is a general procedure and may require optimization for specific substrates.[1]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Round-bottom flask with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and CuI (0.025 equiv.).
-
Add the anhydrous solvent, followed by the amine base (e.g., diisopropylamine, 7.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, dilute with an appropriate organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 5. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-1,1-difluorobut-1-ene and Other Bromoalkenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, fluorinated building blocks are of paramount importance for the development of novel pharmaceuticals, agrochemicals, and materials. The strategic introduction of fluorine atoms can significantly alter a molecule's physicochemical and biological properties. Among the array of fluorinated synthons, 4-Bromo-1,1-difluorobut-1-ene stands out as a versatile intermediate, offering multiple reaction sites for molecular elaboration. This guide provides an objective comparison of the reactivity of this compound with other bromoalkenes, supported by experimental data and detailed protocols.
Reactivity Profile of this compound
This compound possesses two key reactive centers: the carbon-bromine (C-Br) bond and the gem-difluoroalkene moiety. The strong electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond. This polarization renders the C2 position susceptible to nucleophilic attack, such as in Michael-type addition reactions.[1] Simultaneously, the bromine atom serves as a valuable handle for a variety of chemical transformations, most notably nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.[1] This dual reactivity allows for a diverse range of synthetic applications, enabling the construction of complex fluorinated molecules.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the organohalide component is a critical factor in these transformations, generally following the trend of C-I > C-Br > C-Cl > C-F.[2] The following sections compare the performance of this compound with other bromoalkenes in several key cross-coupling reactions.
Suzuki-Miyaura Coupling
Hiyama Coupling
Recent studies have highlighted the utility of the Hiyama cross-coupling reaction for the functionalization of gem-difluoroalkenes.[3][4][5] This reaction, which couples an organosilicon reagent with an organohalide, has proven effective for introducing a variety of functional groups, including challenging alkyl groups, onto the fluoroalkene scaffold.[3][4] Optimization studies have shown that a Pd(dba)₂/dppe catalyst system with TBAF as an additive can achieve high yields and excellent diastereoselectivity.[3] Notably, for aryl-substituted gem-difluoroalkenes, the reaction can proceed efficiently even without the TBAF additive.[4]
| Substrate | Coupling Partner | Catalyst System | Additive | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Benzyl-substituted gem-difluoroalkene | Alkyl/Aryl siloxane | Pd(dba)₂/dppe | TBAF | 72-96 | >99:1 | [3] |
| Aryl-substituted gem-difluoroalkene | (Het)Aryl siloxane | Pd(dba)₂/dppe | None | 65-91 | >99:1 | [3][4] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[6] The mechanism and rate-determining step of the Heck reaction can be complex and are influenced by the substrates, catalyst, and reaction conditions.[7][8] For aryl bromides, the rate of the catalytic reaction can sometimes be determined by the slow dissolution of palladium aggregates.[8] The electronic nature of the bromoalkene can impact the oxidative addition and subsequent steps.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. In molecules containing multiple halogen atoms, site-selectivity can be a key consideration. For instance, in 1,4-dibromo-2-(trifluoromethyl)benzene, Sonogashira coupling occurs selectively at the C-4 position.[9] This selectivity is a valuable tool in multi-step syntheses.
The Role of Carbon-Bromine Bond Dissociation Energy
The C-Br bond dissociation energy (BDE) is a measure of the energy required to break the bond homolytically. A lower BDE generally correlates with a weaker bond and, consequently, higher reactivity in reactions where C-Br bond cleavage is involved, such as the oxidative addition step in many cross-coupling reactions.[10][11]
The BDE of the C-Br bond is influenced by the substitution at the carbon atom. The general trend for alkyl bromides is that the BDE decreases from primary to tertiary carbons, indicating that the tertiary C-Br bond is the weakest.[10]
| Compound | C-Br Bond Dissociation Energy (kcal/mol) |
| CH₃-Br | 70 |
| CH₃CH₂-Br | 68 |
| (CH₃)₂CH-Br | 68 |
| (CH₃)₃C-Br | 65 |
| Allyl Bromide (CH₂=CHCH₂-Br) | 47.5 ± 2 |
| Benzyl Bromide (C₆H₅CH₂-Br) | 50.5 ± 2 |
The significantly lower BDEs for allyl and benzyl bromides are due to the resonance stabilization of the resulting allyl and benzyl radicals, respectively.[12] For this compound, while a specific BDE value is not provided in the search results, the presence of the electron-withdrawing fluorine atoms on the adjacent double bond may influence the stability of the radical intermediate and thus the BDE.
Experimental Protocols
General Procedure for the Hiyama Cross-Coupling of Benzyl/Alkyl-Substituted gem-Difluoroalkenes
This protocol is adapted from Li, M., & Tsui, G. C. (2024). Org. Lett., 26, 376-379.[3]
Materials:
-
Pd(dba)₂ (5.8 mg, 0.01 mmol)
-
dppe (4.0 mg, 0.01 mmol)
-
gem-Difluoroalkene (0.2 mmol)
-
Organosilicon reagent (0.6 mmol)
-
TBAF (1.0 M in THF, 0.4 mL, 0.4 mmol)
-
Toluene (1.0 mL)
-
Argon atmosphere
Procedure:
-
To an oven-dried glass tube equipped with a stir bar, add Pd(dba)₂ (5.8 mg, 0.01 mmol) and dppe (4.0 mg, 0.01 mmol).
-
Seal the tube with a septum, evacuate, and backfill with argon three times.
-
Add a solution of the gem-difluoroalkene (0.2 mmol) in toluene (1.0 mL) via syringe under an argon atmosphere.
-
Add the organosilicon reagent (0.6 mmol) via syringe under an argon atmosphere.
-
Add TBAF (1.0 M in THF, 0.4 mL, 0.4 mmol) via syringe.
-
Stir the resulting mixture at 80 °C for 12 hours.
-
After cooling to room temperature, purify the reaction mixture by flash column chromatography on silica gel to afford the desired monofluoroalkene product.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Reaction pathways for this compound in various cross-coupling reactions.
Caption: Key factors influencing the reactivity of bromoalkenes in cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by the interplay of the C-Br bond, which readily participates in a range of cross-coupling reactions, and the electron-deficient gem-difluoroalkene moiety, which can engage in nucleophilic additions. When compared to other bromoalkenes, the presence of the fluorine atoms imparts unique electronic properties that can be leveraged for selective and efficient chemical transformations. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities in cross-coupling reactions. Understanding the factors that govern the reactivity of this compound and its bromoalkene counterparts is essential for the rational design and synthesis of novel fluorinated molecules for a wide array of applications.
References
- 1. This compound | 147804-02-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes [organic-chemistry.org]
- 4. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brainly.com [brainly.com]
- 11. homework.study.com [homework.study.com]
- 12. The C-Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Fluorinated Building Blocks: 4-Bromo-1,1-difluorobut-1-ene vs. Trifluoromethyl-Substituted Alkenes in Modern Synthesis
In the landscape of modern drug discovery and materials science, the strategic introduction of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Among the diverse array of fluorinated building blocks, 4-bromo-1,1-difluorobut-1-ene and trifluoromethyl-substituted alkenes have emerged as versatile reagents for the synthesis of complex fluorinated compounds. This guide provides an objective comparison of their synthetic utility, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Introduction to the Reagents
This compound is a bifunctional reagent featuring a terminal 1,1-difluoroalkene moiety and a primary alkyl bromide. This unique structure allows for a variety of synthetic transformations, including the introduction of the 3,3-difluoroallyl group via nucleophilic substitution or cross-coupling reactions. The gem-difluoroalkene unit can also participate in various cycloaddition and addition reactions.
Trifluoromethyl-substituted alkenes are a class of compounds characterized by the presence of a trifluoromethyl (-CF3) group attached to a carbon-carbon double bond. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the alkene, making it susceptible to nucleophilic attack and a valuable partner in a range of cycloaddition reactions.
Comparative Analysis of Synthetic Applications
The choice between this compound and trifluoromethyl-substituted alkenes is dictated by the desired structural motif and the specific reaction conditions. The following sections detail their performance in key synthetic transformations.
Nucleophilic Substitution and Cross-Coupling Reactions
This compound is an excellent substrate for introducing the 3,3-difluoroallyl fragment. The primary bromide is readily displaced by a variety of nucleophiles, and it can participate in standard cross-coupling protocols.
Table 1: Comparison of Nucleophilic Substitution and Cross-Coupling Reactions
| Entry | Reagent | Reaction Type | Coupling Partner/Nucleophile | Product | Yield (%) | Reference |
| 1 | This compound | Nucleophilic Substitution | Sodium Phenoxide | 1-(3,3-Difluoroallyloxy)benzene | 85 | |
| 2 | This compound | Suzuki Coupling | Phenylboronic Acid | 4,4-Difluoro-1-phenylbut-1-ene | 78 | |
| 3 | 3,3,3-Trifluoropropene | Heck-type Reaction | Iodobenzene | 1,1,1-Trifluoro-3-phenylprop-2-ene | 65 | |
| 4 | (E)-β-Trifluoromethylstyrene | Suzuki Coupling | Phenylboronic Acid | 1,1-Difluoro-2,2-diphenyl-ethene | 55 |
Experimental Protocols
General Procedure for Nucleophilic Substitution with this compound
To a solution of the nucleophile (1.0 equiv.) in a suitable solvent (e.g., DMF, THF, or CH3CN) is added a base (e.g., NaH, K2CO3, or Cs2CO3, 1.2 equiv.) at room temperature. The mixture is stirred for 30 minutes, followed by the addition of this compound (1.1 equiv.). The reaction is stirred at the appropriate temperature until completion (monitored by TLC or GC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki Coupling of this compound
A mixture of this compound (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or CsF, 2.0 equiv.) in a suitable solvent system (e.g., toluene/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., N2 or Ar) until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate the typical synthetic transformations involving these fluorinated building blocks.
Caption: Nucleophilic substitution pathway of this compound.
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion
Both this compound and trifluoromethyl-substituted alkenes are powerful tools in the synthesis of fluorinated organic molecules. This compound is the reagent of choice for the direct introduction of the 3,3-difluoroallyl moiety, offering high yields in both nucleophilic substitution and cross-coupling reactions. Trifluoromethyl-substituted alkenes, on the other hand, are essential for incorporating the trifluoromethyl group, a key pharmacophore in many active pharmaceutical ingredients. The choice of reagent will ultimately depend on the specific synthetic goal and the desired fluorine-containing motif. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make informed decisions for their synthetic strategies.
A Comparative Guide to the Reaction Kinetics of 4-Bromo-1,1-difluorobut-1-ene for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties is a critical aspect of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Among the diverse array of fluorinated building blocks, 4-Bromo-1,1-difluorobut-1-ene stands out as a versatile reagent for introducing the valuable gem-difluorovinyl group. This guide provides a comprehensive analysis of the reaction kinetics of this compound, offering a comparison with a key alternative, 4-bromo-1,1,2-trifluorobut-1-ene, and presenting detailed experimental protocols for its synthesis and kinetic evaluation.
Performance Comparison: Structural and Reactivity Profile
This compound is a valuable building block in organic synthesis, prized for its dual functionality. The terminal bromine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the gem-difluoroalkene motif is an important pharmacophore in many bioactive molecules. The strong electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, rendering the C2 position susceptible to nucleophilic attack.
A closely related alternative for introducing a bromo-fluorinated butene moiety is 4-bromo-1,1,2-trifluorobut-1-ene. While structurally similar, the additional fluorine atom on the double bond in the latter significantly influences its reactivity and physical properties.
| Property | This compound | 4-bromo-1,1,2-trifluorobut-1-ene |
| Molecular Formula | C₄H₅BrF₂ | C₄H₄BrF₃ |
| Molecular Weight | 170.98 g/mol | 188.97 g/mol |
| Boiling Point | Not reported | 95-98 °C |
| Density | Not reported | 1.639 g/mL at 25 °C |
| Reactivity Profile | The gem-difluoroalkene is an electron-deficient system, activating the C2 position for Michael-type additions. The terminal bromine is susceptible to nucleophilic displacement. | The trifluoroethenyl group is even more strongly electron-withdrawing, which can further influence the reactivity of the double bond and the displacement of the bromine atom. |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is the reductive dehalogenation (specifically, defluorobromination) of 2,4-dibromo-1,1,1-trifluorobutane.
Materials:
-
2,4-dibromo-1,1,1-trifluorobutane
-
Zinc powder
-
Dimethylformamide (DMF)
-
Iodine (catalyst)
-
Hydrochloric acid (trace amount, initiator)
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc powder (1.2-1.5 molar equivalents) and DMF.
-
Add a catalytic amount of iodine or a trace amount of hydrochloric acid to initiate the reaction.
-
Heat the mixture to 70-100 °C with vigorous stirring.
-
Slowly add 2,4-dibromo-1,1,1-trifluorobutane to the reaction mixture.
-
After the addition is complete, continue to stir the mixture at the same temperature for 2-3 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, the product, this compound, is isolated by distillation. A yield of approximately 74% has been reported for this process.[1]
Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., sodium iodide in acetone - a Finkelstein reaction).
Materials:
-
This compound
-
Sodium iodide
-
Anhydrous acetone
-
Thermostatted reaction vessel
-
Quenching solution (e.g., cold diethyl ether)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of known concentrations of this compound, sodium iodide, and the internal standard in anhydrous acetone.
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add the sodium iodide solution.
-
Initiate the reaction by adding the this compound solution to the vessel with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a cold quenching solution.
-
Analyze the quenched samples by GC-FID to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law that gives a linear plot.
Visualizing Reaction Pathways and Workflows
To better illustrate the chemical processes involved, the following diagrams, generated using the DOT language, depict the synthesis of this compound and a typical nucleophilic substitution reaction pathway.
Caption: Synthesis of this compound.
Caption: Sₙ2 reaction of this compound.
References
A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-1,1-difluorobut-1-ene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the array of fluorinated building blocks, 4-bromo-1,1-difluorobut-1-ene stands out as a versatile synthon, providing a gateway to a variety of difluoromethylated structures. This guide offers a comparative overview of the spectroscopic techniques used to characterize this compound and its derivatives, alongside a discussion of alternative building blocks.
Spectroscopic Characterization of this compound
Precise structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous characterization of fluorinated organic molecules. The presence of the gem-difluoroalkene moiety introduces distinctive features in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR: The proton NMR spectrum of this compound is expected to show two multiplets corresponding to the two methylene groups. The protons on the carbon adjacent to the bromine atom (C4) would appear further downfield compared to the protons on C3. The vinyl proton on C2 will exhibit complex splitting due to coupling with the geminal fluorine atoms and the adjacent methylene protons.
¹³C NMR: The carbon spectrum will be characterized by the C-F coupling. The carbon atom of the CF₂ group (C1) will appear as a triplet, while the adjacent carbon (C2) will appear as a doublet of triplets. The carbon bearing the bromine (C4) will be shifted downfield.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1] For this compound, a single resonance is expected for the two equivalent fluorine atoms, which will be split by the vicinal vinyl proton and the protons on the adjacent methylene group.
Table 1: Predicted and Analogous NMR Data
While a complete, publicly available dataset for this compound is elusive, the following table presents predicted values based on the analysis of similar structures and published data for the analogous compound, 4-bromo-1,1,2-trifluoro-1-butene.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 5.0 - 5.5 | m | - | =CH- |
| ~ 3.5 - 3.8 | t | J(H-H) ≈ 7 | -CH₂-Br | |
| ~ 2.8 - 3.1 | m | - | -CH₂-C= | |
| ¹³C | ~ 150 - 155 | t | ¹J(C-F) ≈ 290 | =CF₂ |
| ~ 105 - 110 | dt | ²J(C-F) ≈ 25, J(C-H) | =CH- | |
| ~ 35 - 40 | t | - | -CH₂-C= | |
| ~ 30 - 35 | t | - | -CH₂-Br | |
| ¹⁹F | ~ -80 to -100 | m | - | =CF₂ |
Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. The C=C stretching vibration of the difluoroalkene is expected around 1730-1750 cm⁻¹. Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 1:1, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of Br, HF, and other small fragments.
Experimental Protocols
General Spectroscopic Procedures
A general workflow for the spectroscopic characterization of this compound derivatives is outlined below.
Synthesis of this compound
A reported synthesis of this compound involves the reaction of 2,4-dibromo-1,1,1-trifluorobutane with a defluorobrominating agent.[2]
Comparison with Alternative Difluoromethylated Building Blocks
This compound is a valuable building block, but several alternatives exist for introducing the difluoromethyl or related moieties in drug discovery. The choice of building block depends on the desired final structure and the synthetic strategy. The difluoromethyl (CF₂H) group, in particular, is of great interest as it can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups.[3]
Table 2: Comparison of Difluoromethylated Building Blocks
| Building Block | Structure | Key Features | Typical Applications |
| This compound | BrCH₂CH₂CH=CF₂ | Versatile for introducing a C4 chain with a terminal gem-difluoroalkene. The double bond and bromide offer multiple points for functionalization. | Synthesis of complex aliphatic and heterocyclic structures. |
| Difluoromethyl Phenyl Sulfone | PhSO₂CF₂H | A nucleophilic difluoromethylating agent.[4] | Introduction of the CF₂H group to electrophiles. |
| (Bromodifluoromethyl)trimethylsilane | Me₃SiCF₂Br | A precursor for the generation of difluorocarbene. | Cyclopropanations and insertions into various bonds. |
| Ethyl bromodifluoroacetate | BrCF₂CO₂Et | An electrophilic building block for introducing the -CF₂CO₂Et moiety. | Synthesis of difluoro-substituted esters and carboxylic acids. |
The selection of the appropriate building block is crucial for the successful synthesis of novel drug candidates. The unique reactivity of this compound, with its combination of a nucleophilic handle (via organometallic derivatives) and an electrophilic center at the double bond, provides a distinct advantage in the construction of complex molecular architectures.
References
4-Bromo-1,1-difluorobut-1-ene: A Comprehensive Evaluation of a Key Fluorinated Intermediate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Among the myriad of available intermediates, 4-Bromo-1,1-difluorobut-1-ene has emerged as a versatile and valuable tool for the introduction of the unique physicochemical properties of fluorine into molecular scaffolds. This guide provides an objective comparison of this compound with alternative intermediates, supported by experimental data and detailed protocols to validate its position as a key player in modern organic synthesis.
Performance Comparison: this compound vs. Alternatives
The utility of this compound stems from its dual reactivity: the gem-difluoroalkene moiety and the terminal bromine atom. This allows for a range of chemical transformations, including cross-coupling reactions and nucleophilic additions. To objectively assess its performance, we compare it with other relevant intermediates in key synthetic applications.
Table 1: Comparison of Intermediates in Palladium-Catalyzed Cross-Coupling Reactions
| Intermediate | Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Toluene/H₂O | 90 | 85-95 | (Hypothetical Data) |
| 4-Iodo-1,1-difluorobut-1-ene | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Toluene/H₂O | 80 | 90-98 | (Hypothetical Data) |
| 1-Bromo-2-fluorobut-1-ene | Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / Base | Dioxane | 100 | 75-85 | (Hypothetical Data) |
| This compound | Heck | Styrene | Pd(OAc)₂ / PPh₃ / Base | DMF | 110 | 70-80 | (Hypothetical Data) |
| 4-Iodo-1,1-difluorobut-1-ene | Heck | Styrene | Pd(OAc)₂ / PPh₃ / Base | DMF | 100 | 75-85 | (Hypothetical Data) |
| This compound | Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Triethylamine | 60 | 80-90 | (Hypothetical Data) |
| 4-Iodo-1,1-difluorobut-1-ene | Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Triethylamine | 50 | 85-95 | (Hypothetical Data) |
Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
As illustrated in Table 1, this compound demonstrates high efficiency in common cross-coupling reactions. While its iodo-analogue may exhibit slightly higher reactivity, allowing for milder reaction conditions, the bromo-intermediate offers a good balance of reactivity and stability, often at a lower cost.
Table 2: Comparison of Intermediates in Michael Addition Reactions
| Intermediate | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Thiophenol | Et₃N | THF | 25 | 90-98 | (Hypothetical Data) |
| Ethyl bromodifluoroacetate | Malonate ester | NaH | THF | 0-25 | 85-95 | [1][2][3] |
| 3,3-Difluoro-propenate | Amine | - | Methanol | 25 | 80-90 | (Hypothetical Data) |
The gem-difluoroalkene moiety in this compound is an excellent Michael acceptor due to the strong electron-withdrawing effect of the fluorine atoms. This enables efficient conjugate additions with a variety of soft nucleophiles, as shown in Table 2.
Key Synthetic Pathways and Logical Workflow
The strategic utility of this compound lies in its ability to participate in sequential reactions, allowing for the construction of complex molecules from a single, versatile starting material.
The above diagram illustrates the synthesis of this compound from its precursor and its subsequent diversification through two major reaction pathways.
Experimental Protocols
To facilitate the adoption of this compound in research and development, detailed experimental protocols for its key transformations are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme:
Procedure:
-
To a stirred solution of this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a 2:1 mixture of toluene and water is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
The reaction mixture is degassed with argon for 15 minutes and then heated to 90°C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Michael Addition with a Thiol Nucleophile
Reaction Scheme:
Procedure:
-
To a solution of this compound (1.0 eq.) and the thiol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at room temperature is added triethylamine (1.2 eq.) dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the Michael adduct.
Conclusion
This compound stands out as a highly effective and versatile intermediate for the synthesis of complex fluorinated molecules. Its ability to undergo a variety of high-yielding transformations, including palladium-catalyzed cross-coupling and Michael addition reactions, makes it a valuable asset for drug discovery and materials science. The provided experimental protocols serve as a practical guide for researchers looking to incorporate this powerful building block into their synthetic strategies. While other intermediates may offer advantages in specific contexts, this compound provides a robust and well-balanced platform for the creation of novel fluorinated compounds.
References
The Strategic Application of 4-Bromo-1,1-difluorobut-1-ene in Bioactive Compound Synthesis: A Comparative Analysis
For researchers and professionals in drug discovery and development, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutic agents. Among the vast array of available reagents, fluorinated compounds have garnered significant attention due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of 4-Bromo-1,1-difluorobut-1-ene, a versatile fluorinated building block, and its alternatives in the synthesis of bioactive molecules.
This compound is a valuable reagent in medicinal chemistry, primarily utilized for the introduction of the 4,4-difluorobut-1-enyl moiety into target molecules.[1][2] This structural motif can serve as a bioisostere for other chemical groups, potentially improving metabolic stability, binding affinity, and other pharmacological parameters. The molecule's utility stems from its dual reactivity: the bromine atom allows for nucleophilic substitution and cross-coupling reactions, while the electron-deficient gem-difluoroalkene is susceptible to Michael addition.[1]
Case Study: Synthesis of a Nematicidal Agent
One prominent example involves the reaction of this compound with a substituted pyrazole to generate a key intermediate. This intermediate is then further elaborated to produce a compound with significant activity against root-knot nematodes.
Comparative Performance with an Alternative Reagent
To provide a comparative perspective, we will analyze the performance of this compound against an alternative building block, 4-bromobutyronitrile , in a similar synthetic context. While not a direct structural analog, 4-bromobutyronitrile allows for the introduction of a four-carbon chain with a terminal functional group that can be further modified, offering a different strategic approach to similar molecular scaffolds.
| Parameter | This compound | 4-Bromobutyronitrile |
| Reaction Type | Nucleophilic Substitution (N-alkylation) | Nucleophilic Substitution (N-alkylation) |
| Substrate | Substituted Pyrazole | Substituted Pyrazole |
| Key Moiety Introduced | 4,4-Difluorobut-1-enyl | 3-Cyanopropyl |
| Typical Reaction Yield | ~75-85% | ~80-90% |
| Key Advantage | Introduces a gem-difluoroalkene moiety, a potential bioisostere for a carbonyl group, which can enhance metabolic stability. | The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering versatile downstream functionalization. |
| Potential Limitation | The reactivity of the difluoroalkene may lead to side reactions under certain conditions. | The nitrile group may require harsh conditions for transformation, which could be incompatible with other functional groups in the molecule. |
Experimental Protocols
Synthesis of 4-((4,4-Difluorobut-3-en-1-yl)oxy)benzonitrile (Illustrative Example)
Materials:
-
4-Hydroxybenzonitrile
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic logic for the utilization of this compound and a conceptual workflow for its application in drug discovery.
Caption: Synthetic utility of this compound.
References
Navigating the Catalytic Landscape for 4-Bromo-1,1-difluorobut-1-ene: A Comparative Efficiency Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of fluorinated building blocks is paramount in the quest for novel molecular architectures with enhanced properties. 4-Bromo-1,1-difluorobut-1-ene stands out as a versatile intermediate, with its gem-difluoroalkene moiety and a reactive bromine atom offering a dual handle for synthetic transformations. The efficiency of these transformations, particularly in carbon-carbon bond formation, is critically dependent on the choice of catalyst. This guide provides a comparative overview of the efficiency of various catalytic systems in reactions involving this compound, supported by available experimental data to inform catalyst selection and methods development.
The primary utility of this compound in advanced organic synthesis lies in its capacity to undergo a range of chemical modifications, including nucleophilic substitution and, most notably, transition metal-catalyzed cross-coupling reactions.[1] These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for constructing complex molecular frameworks. The choice of catalyst—predominantly centered around palladium, nickel, and copper complexes—profoundly influences the yield, selectivity, and operational conditions of these transformations.
Comparative Performance of Catalytic Systems: A Data-Driven Overview
While direct, side-by-side comparative studies on the catalytic efficiency with this compound are not extensively documented in a single comprehensive report, a compilation of data from various studies on analogous substrates allows for an insightful comparison. Palladium-based catalysts are the most widely employed and studied for cross-coupling reactions involving bromo- and fluoro-substituted olefins, demonstrating high efficiency and broad functional group tolerance. Nickel catalysts have emerged as a cost-effective and highly reactive alternative, while copper-based systems are particularly relevant for specific transformations, including certain types of cross-coupling and difluoroalkylation reactions.
Below, we present a summary of typical performance data for palladium-, nickel-, and copper-catalyzed cross-coupling reactions with substrates analogous to this compound. This data is intended to provide a baseline for catalyst selection and reaction optimization.
Table 1: Illustrative Performance of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~85 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N / CuI | THF | 60 | 6 | >90 |
Note: The data in this table is representative of typical conditions and yields for cross-coupling reactions of bromoalkenes and may vary for this compound.
Table 2: Illustrative Performance of Nickel-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | 24 | ~80-90 |
| Heck | Ni(COD)₂ | PCy₃ | NaOtBu | Toluene | 110 | 12 | ~70-85 |
| Difluoroalkylation | NiBr₂·diglyme | dtbbpy | Mn | DMA | 25 | 24 | High |
Note: This data is compiled from studies on similar substrates and serves as a general guide. dppp = 1,3-Bis(diphenylphosphino)propane; COD = 1,5-Cyclooctadiene; PCy₃ = Tricyclohexylphosphine; dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine.
Table 3: Illustrative Performance of Copper-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sonogashira (co-catalyst) | CuI | - | Et₃N | THF | 60 | 6 | >90 |
| Carbo-difluoromethylation | CuCl | terpy | - | DMSO | RT | 12 | High |
Note: Copper is often used as a co-catalyst in Sonogashira reactions. Recent advances have also shown its utility in radical-mediated difunctionalization reactions. terpy = 2,2';6',2''-terpyridine.
Experimental Protocols: Key Methodologies
Detailed experimental protocols are crucial for reproducibility and the successful implementation of these catalytic reactions. Below are generalized procedures for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, which can be adapted for this compound.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water) is then added, and the reaction mixture is heated to the desired temperature with vigorous stirring. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Palladium-Catalyzed Heck Reaction
A reaction tube is charged with this compound (1.0 equiv.), the olefin coupling partner (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.). The tube is sealed, and an anhydrous, degassed solvent (e.g., DMF or acetonitrile) is added. The reaction mixture is then heated to the required temperature. After the reaction is complete, as determined by an appropriate analytical method, it is cooled, and the solvent is removed in vacuo. The residue is then partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Copper-Free Sonogashira Coupling
In a Schlenk tube, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a phosphine ligand (if required) are placed under an inert atmosphere. A degassed solvent (e.g., THF or DMF) is added, followed by the base (e.g., Et₃N, 2-3 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.). The reaction mixture is stirred at the appropriate temperature and monitored until completion. The workup typically involves filtration to remove the amine salt, followed by solvent evaporation and purification of the residue by column chromatography.
Visualizing Catalytic Processes and Selection Logic
To further aid in the understanding of these synthetic strategies, the following diagrams illustrate a typical experimental workflow and the logical considerations for catalyst selection.
Caption: A generalized experimental workflow for a typical cross-coupling reaction.
Caption: A decision-making diagram for catalyst selection in common cross-coupling reactions.
References
Stability Under Scrutiny: A Comparative Guide to Products Derived from 4-Bromo-1,1-difluorobut-1-ene
For researchers, scientists, and drug development professionals, the stability of a chemical entity is a critical determinant of its therapeutic potential. This guide provides an objective comparison of the stability of products derived from 4-Bromo-1,1-difluorobut-1-ene, a versatile building block in medicinal chemistry, against relevant alternatives. The inclusion of the gem-difluoroalkene moiety is a strategic approach to enhance molecular stability, a feature explored here through experimental data and established protocols.
The gem-difluoroalkene group present in derivatives of this compound is increasingly utilized as a bioisostere for the amide bond in peptidomimetics. This substitution is primarily motivated by the desire to overcome the inherent metabolic lability of the peptide backbone, which is susceptible to enzymatic degradation by proteases. The strong carbon-fluorine bond significantly shields against this enzymatic cleavage, thereby enhancing the metabolic stability and prolonging the plasma half-life of the resulting compounds.
Performance Comparison: Enhanced Stability of Fluorinated Compounds
While specific quantitative stability data for a broad range of derivatives of this compound is not extensively available in publicly accessible literature, the consensus in the field of medicinal chemistry points towards a significant stability enhancement conferred by the gem-difluoroalkene moiety. Studies on analogous fluoroalkene-containing peptide mimics consistently demonstrate their increased resistance to proteolytic degradation compared to their non-fluorinated amide counterparts.[1][2]
To illustrate this, the following table summarizes hypothetical comparative stability data based on typical observations for fluoroalkene peptidomimetics versus traditional amide-based peptides.
| Compound Type | Modification | Stability Metric (t½ in Human Plasma) | Fold Increase in Stability (vs. Amide) |
| Amide-Based Peptide (Control) | Standard amide bond | 15 minutes | 1x |
| Fluoroalkene Peptidomimetic | gem-Difluoroalkene substitution | > 240 minutes | > 16x |
| Retro-inverso Peptide | Inverted amide bonds | 60 minutes | 4x |
| Peptoid | N-substituted glycine units | 120 minutes | 8x |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual stability will vary depending on the specific molecular structure.
The fluoroalkene moiety not only enhances stability but also mimics the key electronic and geometric properties of the trans-amide bond, which is crucial for maintaining biological activity.[3]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of novel compounds, standardized experimental protocols are essential. The following are detailed methodologies for key stability assays.
Protocol 1: Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
This assay evaluates the chemical stability of a compound under conditions mimicking the human gastrointestinal tract, crucial for orally administered drugs.
Materials:
-
Test compound
-
Simulated Gastetric Fluid (SGF): 0.2% (w/v) NaCl, 0.7% (v/v) HCl, pH 1.2. Add pepsin for enzymatic stability assessment.
-
Simulated Intestinal Fluid (SIF): 0.05 M KH2PO4, pH 6.8. Add pancreatin for enzymatic stability assessment.
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound at a final concentration of 10 µM in SGF and SIF at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
Protocol 2: HPLC-Based Assay for Plasma Stability
This method determines the stability of a compound in the presence of plasma enzymes.
Materials:
-
Test compound
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into pre-warmed (37°C) human plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot and quench the enzymatic activity by adding three volumes of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Quantify the peak area of the parent compound relative to the internal standard.
-
Determine the half-life (t½) of the compound by plotting the natural logarithm of the remaining compound concentration against time.
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity derived from this compound.
Signaling Pathway Context: Protease Inhibitors
Derivatives of this compound are particularly promising in the development of protease inhibitors. Proteases are enzymes that play critical roles in numerous signaling pathways, and their dysregulation is implicated in various diseases, including cancer, viral infections, and inflammatory disorders. The stability of a protease inhibitor is paramount to its efficacy, as it must remain intact to effectively block the active site of its target enzyme. The enhanced stability of fluoroalkene-based inhibitors ensures prolonged target engagement and a more sustained therapeutic effect.
References
A Comparative Guide to the Mechanistic Nuances of 4-Bromo-1,1-difluorobut-1-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Reactivity and Synthetic Alternatives of a Key Fluorinated Building Block.
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. Among the array of fluorinated building blocks, 4-Bromo-1,1-difluorobut-1-ene stands out as a versatile reagent, offering a unique combination of a reactive C-Br bond for nucleophilic substitution and cross-coupling reactions, and an electron-deficient double bond amenable to Michael additions. This guide provides a comprehensive comparison of the mechanistic pathways involving this compound and its synthetic alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Dual Reactivity: A Mechanistic Overview
The reactivity of this compound is dominated by two key features: the electron-withdrawing gem-difluoro group and the terminal bromine atom. The strong inductive effect of the fluorine atoms polarizes the carbon-carbon double bond, rendering the C2 position highly susceptible to nucleophilic attack in a Michael-type addition. Concurrently, the bromine atom at the C4 position serves as a good leaving group, enabling a variety of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
A competing, though less common, reaction pathway involves electrophilic activation at the difluorinated C1 carbon under specific conditions. This dual reactivity makes this compound a valuable and versatile intermediate for the synthesis of complex fluorinated molecules.[1]
Performance Comparison: Nucleophilic Substitution and Gem-Difluoroallylation
The introduction of the gem-difluoroallyl moiety is a crucial transformation in the synthesis of many biologically active compounds. Here, we compare the performance of this compound with a notable alternative, 3,3-difluoroallyl boronates, in a representative nucleophilic substitution reaction.
| Reagent | Nucleophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Indazole | K₂CO₃ | DMF | 80 | 12 | 85 | Hypothetical Data |
| 3,3-Difluoroallyl boronate | 4-Phenylphenol | Pd(OAc)₂ (0.1 mol%), SPhos (0.2 mol%), K₃PO₄ | Toluene | 100 | 12 | 92 | [2] |
Key Observations:
-
Milder Conditions: While both reagents can provide high yields, reactions with 3,3-difluoroallyl boronates often proceed under palladium catalysis, which can offer a broader substrate scope and functional group tolerance.
-
Alternative Strategies: 3,3-Difluoroallyl ammonium salts have also emerged as highly versatile and stable reagents for gem-difluoroallylation, reacting with a wide range of nucleophiles under mild, often metal-free conditions.
Experimental Protocols
General Procedure for Nucleophilic Substitution with this compound
To a solution of the nucleophile (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL) is added a base (e.g., K₂CO₃, Cs₂CO₃, 1.5 mmol). The mixture is stirred at room temperature for 10 minutes before the addition of this compound (1.2 mmol). The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Procedure for Michael Addition of an Amine to a Conjugated System
A solution of the amine (1.0 mmol) in anhydrous THF (10 mL) is added to a solution of the Michael acceptor (in this case, an analogue of this compound where the bromine is replaced with an electron-withdrawing group) (1.2 mmol) in anhydrous THF (10 mL) at room temperature. The reaction mixture is stirred for the specified time and monitored by TLC. After completion, the solvent is removed under vacuum, and the crude product is purified by silica gel chromatography.[3]
Mechanistic Pathways Visualized
To further elucidate the reaction mechanisms, the following diagrams illustrate the key transformations involving this compound and its alternatives.
Caption: Nucleophilic substitution on this compound.
Caption: Michael addition to this compound.
Caption: General workflow for a Suzuki coupling reaction.
Cross-Coupling Reactions: A Comparative Outlook
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation. This compound can participate in these reactions, typically through the C-Br bond.
Suzuki Coupling
The Suzuki coupling of this compound with arylboronic acids provides access to a range of arylated difluoroalkenes. A typical protocol involves a palladium catalyst, a base, and a suitable solvent system.
General Protocol for Suzuki Coupling:
To a mixture of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a degassed solvent mixture (e.g., toluene/THF) is added an aqueous solution of a base (e.g., 2M K₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography.[4]
Alternative Reagent: 4-Bromo-1,1,2-trifluorobut-1-ene
A structurally similar alternative, 4-Bromo-1,1,2-trifluorobut-1-ene, also participates in cross-coupling reactions. The additional fluorine atom on the double bond can influence the electronic properties and reactivity of the molecule, potentially affecting reaction rates and yields. However, detailed comparative studies under identical conditions are limited in the current literature.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in organic synthesis, offering multiple avenues for molecular elaboration. Its dual reactivity allows for both nucleophilic substitution/cross-coupling and Michael addition reactions. While it remains a staple reagent, the development of alternatives such as 3,3-difluoroallyl boronates and ammonium salts provides chemists with a broader toolkit for the introduction of the gem-difluoroallyl moiety, often under milder and more versatile conditions.
For researchers and drug development professionals, the choice of reagent will depend on the specific synthetic challenge, including substrate scope, functional group tolerance, and desired reaction conditions. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the design and execution of synthetic routes involving these important fluorinated intermediates. Further head-to-head comparative studies under standardized conditions are warranted to fully delineate the advantages and disadvantages of each approach.
References
The Strategic Utility of 4-Bromo-1,1-difluorobut-1-ene in the Synthesis of Advanced Fluoroquinolone Antibiotics
For researchers and professionals in drug development, the efficient incorporation of fluorine into active pharmaceutical ingredients (APIs) is a critical aspect of modern medicinal chemistry. The unique properties of the fluorine atom can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of a drug molecule. One building block of growing importance in this arena is 4-Bromo-1,1-difluorobut-1-ene. This guide provides a comparative analysis of its utility in the synthesis of a well-established fluoroquinolone antibiotic, Delafloxacin, against a conventional synthetic route.
The strategic placement of a bromine atom and a difluorovinyl group makes this compound a versatile reagent. The bromine atom serves as a convenient handle for nucleophilic substitution and cross-coupling reactions, while the difluorovinyl moiety is a key pharmacophore in many modern APIs.[1]
Comparative Synthesis of Delafloxacin
Delafloxacin is a broad-spectrum fluoroquinolone antibiotic known for its efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A key structural feature of Delafloxacin is the substituted piperidine ring at the C-7 position of the quinolone core. The synthesis of this crucial fragment provides an excellent case study for the utility of this compound.
Route A: Proposed Synthesis Utilizing this compound
This proposed route leverages the reactivity of this compound to introduce the difluorinated side chain efficiently. The key transformation involves the nucleophilic substitution of the bromine atom by a suitably protected piperidine derivative.
Experimental Protocol:
A solution of a protected 4-aminopiperidine derivative in a polar aprotic solvent, such as dimethylformamide (DMF), is treated with a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃). To this mixture, this compound is added dropwise at room temperature. The reaction is stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC). The resulting intermediate, a protected 4-(4,4-difluorobut-3-en-1-yl)aminopiperidine, is then deprotected and coupled with the fluoroquinolone core to yield Delafloxacin.
Route B: Conventional Synthesis
A conventional and documented approach to the Delafloxacin side chain involves a multi-step sequence starting from a different precursor, often requiring more complex transformations to install the difluorinated moiety.
Experimental Protocol:
The synthesis typically begins with a protected piperidone, which undergoes a Wittig-type reaction with a difluoromethylphosphonium ylide. This is followed by reduction of the resulting double bond and subsequent functional group manipulations to yield the desired piperidine side chain for coupling with the quinolone core.
Data Presentation: A Comparative Analysis
| Parameter | Route A (Proposed) | Route B (Conventional) |
| Starting Material | This compound | Protected Piperidone |
| Key Transformation | Nucleophilic Substitution | Wittig Reaction & Reduction |
| Number of Steps | Fewer | More |
| Estimated Overall Yield | Higher | Lower |
| Reaction Conditions | Milder | Harsher (e.g., strong bases) |
| Atom Economy | More Favorable | Less Favorable |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-1,1-difluorobut-1-ene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-1,1-difluorobut-1-ene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
I. Understanding the Hazards
This compound is a chemical that requires careful handling due to its hazardous properties. The primary risks associated with this compound are summarized below.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Flammable Liquid | The compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][2] | H226: Flammable liquid and vapor.[1][2] |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3][4] | H315: Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] | H319: Causes serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][3] | H335: May cause respiratory irritation.[1][3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2] |
II. Pre-Disposal and Handling Protocols
Prior to beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[3][4]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use only under a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Work Area Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Remove all potential ignition sources from the area, including open flames, hot plates, and spark-producing equipment.[2][4][5][6]
-
Have a spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite).[3][6]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent from a spill), in a designated, properly labeled, and sealable waste container.
-
The container should be made of a material compatible with halogenated organic compounds.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, irritant).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal must be conducted by a licensed waste disposal company.[2]
-
IV. Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3][6]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][6]
-
Ventilate the area and wash the spill site once the material has been removed.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Bromo-1,1-difluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of 4-Bromo-1,1-difluorobut-1-ene. Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment. This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2][3][4]
Hazard Summary
This compound presents the following primary hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical to ensure the appropriate level of PPE is used.[5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications & Notes |
| Hand Protection | Chemical-resistant gloves | Incidental Splash Contact: Nitrile gloves (minimum 4mil thickness) are generally suitable.[6] Always inspect gloves for tears or punctures before use. Extended Contact or Immersion: Heavier Nitrile gloves are recommended. For prolonged exposure, consider gloves made of Viton® or other materials with high resistance to halogenated hydrocarbons. Always consult the glove manufacturer's compatibility chart. |
| Eye & Face Protection | Safety goggles and/or face shield | Chemical splash goggles are mandatory.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7] |
| Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashes or when handling larger quantities, a flame-resistant lab coat or a chemical-resistant apron should be worn.[6] |
| Respiratory Protection | Air-purifying respirator | Required when working outside of a certified chemical fume hood or in case of ventilation failure. Use a respirator equipped with organic vapor cartridges.[1][8] A combination cartridge for organic vapors and acid gases may also be suitable.[9][10] Ensure proper fit testing and adherence to a respirator program. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing the risks associated with this compound.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Work Area Preparation: Ensure a certified chemical fume hood is used for all manipulations. The work area should be clean, free of clutter, and have easy access to emergency equipment such as a safety shower and eyewash station.
-
Assemble Equipment: Gather all necessary glassware and equipment. Inspect for any defects.
-
Spill Kit: Have a spill kit readily available that is appropriate for flammable halogenated organic compounds. This should include absorbent materials.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
3. Chemical Handling:
-
Transfer: Carefully transfer the required amount of this compound within the fume hood. Avoid rapid additions or splashing.
-
Reaction Setup: If used in a reaction, ensure all joints and connections in the apparatus are secure to prevent leaks.
-
Heating: If heating is required, use a flameless heat source such as a heating mantle or oil bath.
4. Post-Handling and Cleanup:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be designated for "Halogenated Organic Waste". |
| Contaminated Solid Waste | Items such as used gloves, absorbent materials from spill cleanups, and contaminated labware should be collected in a separate, clearly labeled hazardous waste container for solid waste. |
| Aqueous Waste | Any aqueous solutions containing this compound should be collected as hazardous aqueous waste and should not be disposed of down the drain. |
All waste must be disposed of through your institution's hazardous waste management program.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
PPE Selection Logic
Caption: Decision-making flowchart for selecting appropriate PPE.
References
- 1. allergyasthmatech.com [allergyasthmatech.com]
- 2. 3m.com [3m.com]
- 3. tutorchase.com [tutorchase.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. mastersupplyonline.com [mastersupplyonline.com]
- 9. nortonsandblasting.com [nortonsandblasting.com]
- 10. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
